molecular formula C12H12N4O2 B042158 2-Amino-6-(benzylamino)-3-nitropyridine CAS No. 21626-43-7

2-Amino-6-(benzylamino)-3-nitropyridine

货号: B042158
CAS 编号: 21626-43-7
分子量: 244.25 g/mol
InChI 键: RAGAMBSCSBOXBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-(benzylamino)-3-nitropyridine (CAS 21626-43-7) is a significant aromatic aminopyridine intermediate recognized for its critical role in pharmaceutical research and development. It is a well-established key synthetic precursor in the preparation of the neuroprotective agent flupirtine and related aromatic carbamate derivatives . This compound serves as a core structural motif in medicinal chemistry efforts aimed at developing novel therapeutics for neurodegenerative diseases. Research indicates that derivatives based on this scaffold demonstrate potent neuroprotective properties, protecting human induced pluripotent stem cell-derived neurons from apoptosis at low nanomolar concentrations . The primary mechanism of action for these advanced derivatives is distinct from the parent drug's known targets and is shown to function by increasing the cellular Bcl-2/Bax ratio to an anti-apoptotic state and activating autophagy through the induction of beclin 1 . With a molecular formula of C12H12N4O2 and a molecular weight of 244.25 g/mol , this intermediate is supplied to support ongoing innovation in drug discovery. This product is intended for research and development applications in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-N-benzyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-12-10(16(17)18)6-7-11(15-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGAMBSCSBOXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and physicochemical properties of 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-6-(benzylamino)-3-nitropyridine: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-(benzylamino)-3-nitropyridine, a key intermediate in the synthesis of pharmacologically active molecules. The document details its chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and robust methodologies for its analytical characterization. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering insights grounded in established chemical principles and validated protocols.

Introduction and Significance

2-Amino-6-(benzylamino)-3-nitropyridine (CAS No. 21626-43-7) is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1] Its unique arrangement of amino, benzylamino, and nitro functional groups on a pyridine core makes it a versatile precursor for constructing more complex molecular architectures. Notably, it serves as a crucial intermediate in the synthesis of certain triaminopyridines, a class of compounds investigated for their anticonvulsant properties.[1] Furthermore, it has been identified as an impurity in the synthesis of Flupirtine, a selective neuronal potassium channel opener with analgesic properties, highlighting its relevance in pharmaceutical process chemistry.[1] Understanding the fundamental properties and synthesis of this molecule is paramount for optimizing the production of related active pharmaceutical ingredients (APIs) and for the discovery of new chemical entities.

Chemical Structure and Identification

The molecular identity of 2-Amino-6-(benzylamino)-3-nitropyridine is established by its unique structural formula and internationally recognized chemical identifiers.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2, 3, and 6 positions. An amino group (-NH₂) is located at position 2, a nitro group (-NO₂) at position 3, and a benzylamino group (-NHCH₂Ph) at position 6. The presence of both hydrogen bond donors (the two amino groups) and acceptors (the nitro group and the pyridine nitrogen) dictates its potential for intermolecular interactions.[2]

Caption: Chemical Structure of 2-Amino-6-(benzylamino)-3-nitropyridine.

Chemical Identifiers
IdentifierValueSource
CAS Number 21626-43-7[1]
Molecular Formula C₁₂H₁₂N₄O₂[2]
Molecular Weight 244.25 g/mol [2]
IUPAC Name 6-(benzylamino)-3-nitropyridin-2-amine[2]
SMILES C1=CC=C(C=C1)CNC2=NC(=C(C=C2)[O-])N[2]
InChI Key RAGAMBSCSBOXBU-UHFFFAOYSA-N[2]

Physicochemical Properties

While comprehensive experimental data for this specific molecule is not widely published, computational models provide valuable predictions for its physicochemical properties. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods.

PropertyPredicted ValueSignificance and InterpretationSource
Boiling Point 460.4 ± 45.0 °CIndicates low volatility and high thermal stability, typical for molecules with multiple polar functional groups capable of strong intermolecular interactions.[1]
Density 1.380 ± 0.06 g/cm³Suggests the compound is denser than water.[1]
pKa 1.71 ± 0.50This predicted acidic pKa likely corresponds to the protonated pyridinium species, indicating that the pyridine nitrogen is weakly basic.[1]
XLogP3-AA 2.7This value suggests a moderate degree of lipophilicity. A positive LogP indicates a preference for non-polar environments over aqueous ones, which has implications for solubility and membrane permeability.[2]
Hydrogen Bond Donors 2The two N-H groups (one primary amine, one secondary amine) can donate hydrogen bonds.[2]
Hydrogen Bond Acceptors 5The nitro group oxygens, the pyridine nitrogen, and the two amine nitrogens can accept hydrogen bonds.[2]

Proposed Synthesis Pathway

A robust synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine can be logically designed based on established reactivity patterns of substituted pyridines, particularly the differential reactivity of halogens at the 2- and 6-positions. The proposed pathway begins with 2,6-dichloro-3-nitropyridine, a commercially available starting material.

start 2,6-Dichloro-3-nitropyridine step1_reagent + Benzylamine (1.0 eq) Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) intermediate 2-Chloro-6-(benzylamino)-3-nitropyridine step1_reagent->intermediate Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) step2_reagent + Aqueous Ammonia (Excess) Heat (Pressure Vessel) product 2-Amino-6-(benzylamino)-3-nitropyridine step2_reagent->product Step 2: Ammonolysis (SNAr) cluster_0 Structure Confirmation cluster_1 Purity & Properties MS Mass Spectrometry (MS) - Confirm Molecular Weight IR Infrared (IR) Spectroscopy - Identify Functional Groups MS->IR NMR NMR Spectroscopy - ¹H and ¹³C NMR - Elucidate C-H Framework NMR->MS HPLC HPLC - Assess Purity (%) MP Melting Point - Gauge Purity & Identity Synthesized_Product Synthesized Product Synthesized_Product->MS Synthesized_Product->NMR Synthesized_Product->IR Synthesized_Product->HPLC Synthesized_Product->MP

Sources

The Pivotal Role of 2-Amino-6-(benzylamino)-3-nitropyridine in the Synthesis of Flupirtine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant attention for its unique mechanism of action as a selective neuronal potassium channel opener.[1] Its synthesis is a topic of considerable interest in medicinal chemistry and process development. This in-depth technical guide focuses on the critical intermediate, 2-Amino-6-(benzylamino)-3-nitropyridine, detailing its synthesis and its central role in the convergent synthesis of Flupirtine. We will explore the underlying chemical principles, provide field-proven insights into the experimental choices, and present detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Flupirtine and its Synthetic Strategy

Flupirtine, chemically known as 2-amino-3-ethoxy-carbonylamino-6-(4-fluoro-benzylamino)-pyridine, is a triaminopyridine derivative first synthesized in the 1980s.[2] It has demonstrated efficacy in treating a variety of pain states, including musculoskeletal pain, headache, and postoperative pain, offering an alternative to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

The synthesis of Flupirtine typically follows a convergent approach, wherein two key fragments are prepared separately and then combined. A pivotal component of this strategy is the synthesis of the highly substituted pyridine core. The journey to Flupirtine invariably proceeds through the key intermediate, 2-Amino-6-(benzylamino)-3-nitropyridine. This molecule contains the essential functionalities that, through a series of transformations, lead to the final drug substance. The overall synthetic pathway hinges on the successful and efficient preparation of this intermediate.

Synthesis of the Key Intermediate: 2-Amino-6-(benzylamino)-3-nitropyridine

The construction of 2-Amino-6-(benzylamino)-3-nitropyridine is a multi-step process that begins with a readily available pyridine derivative. The causality behind each experimental choice is crucial for maximizing yield and purity.

Starting Material and Initial Amination

The synthesis typically commences with 2,6-dichloro-3-nitropyridine.[2][4] The first critical step is a selective nucleophilic aromatic substitution (SNA) reaction to introduce an amino group at the C2 position. This is achieved by reacting 2,6-dichloro-3-nitropyridine with ammonia. The electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, activates the 2- and 6-positions towards nucleophilic attack. The choice of ammonia as the nucleophile allows for the regioselective displacement of one of the chlorine atoms, yielding 2-amino-6-chloro-3-nitropyridine.

Introduction of the Benzylamino Moiety

The subsequent step involves the introduction of the benzylamino group, another nucleophilic aromatic substitution reaction. 2-amino-6-chloro-3-nitropyridine is reacted with 4-fluorobenzylamine in the presence of a base, such as triethylamine.[5] The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a suitable solvent like isopropanol or water at elevated temperatures to ensure a reasonable reaction rate.[5] This step yields the target intermediate, 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine.[5]

Experimental Protocol: Synthesis of 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine

Materials:

  • 2-amino-6-chloro-3-nitropyridine

  • 4-fluorobenzylamine

  • Triethylamine

  • Water

  • Isopropanol (optional solvent)

Procedure:

  • To a reaction vessel containing 800 mL of water, add 100 g of 2-amino-6-chloro-3-nitropyridine.[5]

  • At a temperature of 20-25°C, add 90 g of p-fluorobenzylamine dropwise to the reaction mixture.[5]

  • Following the addition of p-fluorobenzylamine, add 87 g of triethylamine dropwise, maintaining the temperature at 20-25°C.[5]

  • After the additions are complete, stir the reaction mass at 40-45°C for 30 minutes.[5]

  • Heat the reaction mixture to 80-85°C and maintain stirring at this temperature for 3-4 hours.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mass to 20-25°C and continue stirring for 2-3 hours.[5]

  • Further cool the mixture to 15-20°C and stir for an additional 3-4 hours to facilitate precipitation.[5]

  • Collect the precipitated solid, 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine, by filtration.

  • Wash the solid with water and dry under vacuum.

Transformation of the Intermediate to Flupirtine

With the successful synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine, the path to Flupirtine involves two principal transformations: reduction of the nitro group and subsequent acylation of the newly formed amino group.

Catalytic Hydrogenation of the Nitro Group

The selective reduction of the nitro group at the 3-position to an amino group is a critical and often challenging step. This transformation is typically achieved through catalytic hydrogenation.[5][6] Various catalyst systems have been employed, with Raney Nickel and Palladium on activated carbon being the most common.[5][6] The choice of catalyst and reaction conditions (solvent, temperature, and hydrogen pressure) is paramount to ensure high conversion and to avoid side reactions. The reduction yields the unstable intermediate, 2,3-diamino-6-(4-fluorobenzylamino)-pyridine.[6]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine

  • Palladium on activated carbon (5% or 10%) or Raney Nickel

  • Isopropanol or 1,4-Dioxane

  • Hydrogen gas

Procedure (using Palladium on Carbon):

  • In a suitable autoclave, charge 50 g of 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine, 2.5 g of palladium on activated carbon, and 267 g of isopropanol.[6]

  • Pressurize the autoclave with hydrogen gas to 4.5 bar and heat to 70°C.[6]

  • Maintain these conditions with stirring until the reaction is complete (as monitored by hydrogen uptake or analytical methods).

  • After the initial reaction, continue hydrogenation at 70°C for an additional 8 hours to ensure complete conversion.[6]

  • The resulting solution containing 2,3-diamino-6-(4-fluorobenzylamino)-pyridine is typically used directly in the next step without isolation.

Regioselective Acylation to Form Flupirtine

The final step in the synthesis of the Flupirtine base is the regioselective acylation of the 3-amino group of 2,3-diamino-6-(4-fluorobenzylamino)-pyridine. This is accomplished by reacting the diamino intermediate with an acylating agent, typically ethyl chloroformate, in the presence of a base like triethylamine.[6][7] The regioselectivity of this reaction is a key aspect. The 2-amino group is generally less reactive due to steric hindrance and electronic effects from the adjacent ring nitrogen, leading to preferential acylation at the 3-position.

Experimental Protocol: Acylation and Salt Formation

Materials:

  • Solution of 2,3-diamino-6-(4-fluorobenzylamino)-pyridine from the previous step

  • Ethyl chloroformate

  • Triethylamine

  • Maleic acid

  • Water

Procedure:

  • To the filtrate from the hydrogenation step, add 20.2 g of ethyl chloroformate, followed by 24.8 g of triethylamine at 20°C.[6] An additional 4.96 g of ethyl chloroformate is then added.[6]

  • Stir the reaction mixture at 55°C for 1.5 hours.[6]

  • After cooling to room temperature, filter the reaction mixture.[6]

  • Slowly add the filtrate to a solution of 35.6 g of maleic acid in 1000 g of water at room temperature.[6]

  • The Flupirtine maleate salt will precipitate.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Visualization of the Synthetic Pathway

To provide a clear overview of the process, the following diagrams illustrate the key transformations.

Flupirtine_Synthesis_Part1 Start 2,6-Dichloro-3-nitropyridine Intermediate1 2-Amino-6-chloro-3-nitropyridine Start->Intermediate1 NH3 Intermediate2 2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine Intermediate1->Intermediate2 4-Fluorobenzylamine, Triethylamine

Caption: Synthesis of the key intermediate, 2-Amino-6-(benzylamino)-3-nitropyridine.

Flupirtine_Synthesis_Part2 Start 2-Amino-6-(4-fluorobenzylamino)-3-nitropyridine Intermediate3 2,3-Diamino-6-(4-fluorobenzylamino)-pyridine Start->Intermediate3 H2, Pd/C or Raney Ni Flupirtine Flupirtine Intermediate3->Flupirtine Ethyl Chloroformate, Triethylamine

Caption: Conversion of the key intermediate to Flupirtine.

Conclusion

The synthesis of Flupirtine is a well-established process where the preparation and subsequent transformation of 2-Amino-6-(benzylamino)-3-nitropyridine are of paramount importance. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and careful execution of the experimental protocols are essential for the successful and efficient production of this unique analgesic. The methodologies outlined in this guide, grounded in established literature, provide a robust framework for researchers and drug development professionals working in this area.

References

  • Satoskar, R. S., Rege, N. N., & Bhandarkar, S. D. (2015). Flupirtine: Clinical pharmacology. Journal of Postgraduate Medicine, 61(3), 180–185. [Link]

  • Klaeger, S., Gohlke, B., Scott, B., & Kuster, B. (2019). Flupirtine Analogues: Explorative Synthesis and Influence of Chemical Structure on KV7.2/KV7.3 Channel Opening Activity. ChemMedChem, 14(2), 235–244. [Link]

  • W.A. Rorer, Inc. (2010). Method for producing flupirtine. (WO2010136113A1).
  • W.A. Rorer, Inc. (2010). Method for producing flupirtine. (WO/2010/136113). WIPO Patentscope. [Link]

  • Cadila Healthcare Limited. (2013). An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof. (WO2013080215A1).
  • Jiangsu Nhwa Pharmaceutical Co., Ltd. (2016). Synthesis method for flupirtine maleate compound. (CN105541705A).
  • Aiyer, R., & Mehta, N. (2009). Flupirtine as a Potential Treatment for Fibromyalgia. Journal of Musculoskeletal Pain, 17(4), 379–385. [Link]

  • Harvinder, S., & Singh, P. (2013). Flupirtine. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 105-109. [Link]

  • Rana, K. S., & Singh, A. (2017). Flupirtine: A Narrative Review of Its Role in Acute and Chronic Pain Management. Med One, 2(2), e170008. [Link]

  • Keana, J. F. W., & Hideg, K. (2000). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 5(12), 1334-1339. [Link]

Sources

The Pharmacological Potential and Mechanistic Paradigms of 3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Causality of the 3-Nitropyridine Scaffold

The development of novel therapeutic agents frequently relies on privileged heterocyclic scaffolds. Among these, 3-nitropyridine derivatives have emerged as highly versatile building blocks in medicinal chemistry. The underlying causality for their broad pharmacological potential lies in the electronic properties of the scaffold: the strong electron-withdrawing nature of the nitro group at the C3 position severely depletes electron density from the pyridine ring. This renders the C2, C4, and C6 positions highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Consequently, researchers can systematically introduce diverse pharmacophores—such as amines, halogens, or aryl groups—to fine-tune the molecule's affinity for specific biological targets, ranging from cytoskeletal proteins to viral polymerases.

SAR Core 3-Nitropyridine Core Pos2 C2 Substitution (e.g., Amines) Core->Pos2 Pos4 C4 Substitution (e.g., Benzylamino) Core->Pos4 Pos6 C6 Substitution (e.g., Halogens) Core->Pos6 Out1 Kinase Inhibition (ROCK2, GSK3) Pos2->Out1 Optimizes Out2 Microtubule Targeting (Anticancer) Pos4->Out2 Enhances Out3 Antimicrobial / Antiviral Activity Pos6->Out3 Modulates

Structure-Activity Relationship (SAR) logic for 3-nitropyridine derivatives.

Mechanisms of Action Across Therapeutic Domains

Microtubule Destabilization (Anticancer Efficacy)

Recent preclinical studies have identified specific 3-nitropyridine analogs (e.g., 4AZA2891 and 4AZA2996) as potent microtubule-targeting agents [1]. Unlike traditional chemotherapeutics that often suffer from classical resistance mechanisms (e.g., P-glycoprotein efflux), these derivatives bind directly to the colchicine-site at the interface between α

  • and β -tubulin subunits. By inhibiting tubulin polymerization, they disrupt the dynamic instability of the microtubule network required for chromosomal segregation. This mechanical failure triggers the spindle assembly checkpoint, leading to an irreversible G2​/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

    MOA A 3-Nitropyridine Derivative B Colchicine Binding Site on Tubulin A->B Binds C Inhibition of Tubulin Polymerization B->C Triggers D Microtubule Network Disruption C->D Leads to E G2/M Phase Arrest D->E Induces F Apoptosis (Cancer Cell Death) E->F Results in

    Pathway of 3-nitropyridine-induced microtubule destabilization and apoptosis.

Kinase Inhibition

The 3-nitropyridine scaffold has also proven highly effective in the design of kinase inhibitors. High-throughput screening campaigns utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have identified 3-nitropyridines as novel scaffolds for inhibiting Rho kinase 2 (ROCK2) [2], a critical target in cardiovascular diseases and cancer metastasis. Furthermore, functionalizing the 2,6-dichloro-3-nitropyridine core via Suzuki coupling and amination has yielded potent inhibitors of Glycogen Synthase Kinase-3 (GSK-3) and Janus kinase 2 (JAK2) [3].

Antiviral and Antimicrobial Potential

Beyond oncology and cardiology, 3-nitropyridines exhibit profound antiviral properties. Derivatives synthesized with specific aminoindazole substitutions have demonstrated the ability to inhibit the replication and proliferation of the Hepatitis B Virus (HBV) by directly reducing the activity of HBV polymerase [4]. Additionally, fused 3-nitropyridine systems, such as 4-aza-6-nitrobenzofuroxan, act as dual-action HIV-1 inhibitors by targeting both integrase and the RNase H domain of reverse transcriptase [3].

Quantitative Pharmacological Data

To provide a comparative baseline for drug development professionals, the following table summarizes the quantitative efficacy of key 3-nitropyridine derivatives across various biological targets.

Compound / DerivativePrimary Target / MechanismBiological Activity ( IC50​ / GI50​ )Reference Source
4AZA2996 Tubulin (Colchicine-site) GI50​ < 10 nM (NCI-60 cell lines)
2,4-Dichlorophenyl analog Glycogen Synthase Kinase-3 (GSK-3) IC50​ = 8 nM
4-aza-6-nitrobenzofuroxan HIV-1 Integrase (3′ processing) IC50​ = 60 ± 15 μM
Sulfamide derivative 6 Janus kinase 2 (JAK2) IC50​ = 8.5–12.2 µM
3-Nitropyridine scaffold Rho Kinase 2 (ROCK2)High potency (TR-FRET validated)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate variables and confirm causality.

Protocol 1: In Vitro Cell Viability & Apoptosis Assay (Flow Cytometry)

This protocol evaluates the cytotoxic and pro-apoptotic effects of 3-nitropyridine derivatives on acute T cell leukemia (Jurkat) cells.

  • Cell Culturing & Seeding: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of 1×105 cells/well in a 96-well plate.

  • Compound Administration: Treat cells with serial dilutions of the 3-nitropyridine derivative (e.g., 1 nM to 10 µM).

    • Self-Validating Step: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (100 nM Colchicine) to confirm the assay's sensitivity to microtubule destabilization.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The causality of cell death is validated by gating: Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Protocol 2: In Vivo Murine Heterotopic Xenograft Model

To translate in vitro findings into preclinical efficacy, this workflow outlines the evaluation of tumor growth inhibition.

  • Tumor Inoculation: Inject 5×106 colon cancer cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach a palpable volume of ~100 mm3 , randomize the mice into treatment and control groups ( n=8 per group).

    • Self-Validating Step: Randomization based on initial tumor volume ensures that any subsequent divergence in growth trajectories is strictly caused by the therapeutic intervention, not baseline disparities.

  • Dosing: Administer the 3-nitropyridine analog intravenously (I.V.) at the predetermined pharmacological dose twice weekly. Administer the vehicle alone to the control group.

  • Monitoring: Measure tumor dimensions using digital calipers every 3 days. Calculate volume using the formula: V=(length×width2)/2 .

  • Endpoint Analysis: Euthanize the mice when control tumors reach 1500 mm3 . Excise tumors for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) to mechanistically validate the in vivo target engagement.

Workflow S1 Cell Culturing (e.g., Colon Cancer) S2 Subcutaneous Injection into Murine Model S1->S2 Step 1 S3 Tumor Growth Monitoring S2->S3 Step 2 S4 I.V. Administration of 3-Nitropyridine S3->S4 Step 3 S5 Efficacy & Toxicity Evaluation S4->S5 Step 4

Step-by-step in vivo murine heterotopic xenograft experimental workflow.

Conclusion

The 3-nitropyridine scaffold is a highly privileged structure in modern drug discovery. Its unique electronic properties allow for precise synthetic modifications, yielding compounds with potent, target-specific activities. From disrupting microtubule dynamics in oncology to inhibiting critical kinases and viral polymerases, the rational design of 3-nitropyridine derivatives continues to offer robust pathways for the development of next-generation therapeutics.

References

  • Herman, J., Faisal, A., Vanstreels, E., Bardiot, D., Prota, A. E., Gaillard, N., ... & Daelemans, D. (2024). "3-nitropyridine analogues as novel microtubule-targeting agents." PLoS ONE, 19(11), e0307153. URL:[Link]

  • Oh, K. S., Mun, J., Cho, J. E., Lee, S., Yi, K. Y., Lim, C. J., ... & Lee, B. H. (2013). "Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay." Combinatorial Chemistry & High Throughput Screening, 16(1), 37-46. URL:[Link]

  • Starosotnikov, A. M., & Bastrakov, M. A. (2025). "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 18(5), 692. URL:[Link]

  • Cho, Y. G., et al. (2004). "3-nitropyridine derivatives and the pharmaceutical compositions containing said derivatives." United States Patent US6743795B1.

An In-depth Technical Guide to the Toxicological Profile of 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals

Author's Note: Direct toxicological data for 2-Amino-6-(benzylamino)-3-nitropyridine is not currently available in the public domain. This guide, therefore, adopts a predictive toxicology approach, deconstructing the molecule into its key functional moieties and utilizing read-across data from structurally similar compounds to forecast its potential toxicological profile. The information herein is intended to guide future research and highlight the necessary experimental investigations to establish a definitive safety profile for this compound.

Introduction

2-Amino-6-(benzylamino)-3-nitropyridine is a substituted aminopyridine with potential applications in medicinal chemistry and materials science. Its structure, characterized by an aminopyridine core, a nitro group, and a benzylamino substituent, suggests a complex pharmacological and toxicological profile. Aminopyridines are a class of heterocyclic compounds with a wide range of biological activities.[1] The presence of a nitro group, often associated with genotoxicity, and a benzylamino moiety, which can influence metabolic pathways, necessitates a thorough toxicological evaluation for any potential therapeutic or industrial application.

This technical guide provides a comprehensive predictive analysis of the toxicological profile of 2-Amino-6-(benzylamino)-3-nitropyridine. By examining the known toxicities of its structural components and related molecules, we aim to provide a foundational understanding for researchers and drug development professionals. This document will also outline a proposed strategy for a comprehensive toxicological evaluation.

Physicochemical Properties and their Toxicological Implications

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for 2-Amino-6-(benzylamino)-3-nitropyridine is not available, its properties can be predicted based on its structural analogues.

PropertyPredicted Value/InformationToxicological Relevance
Molecular Formula C12H12N4O2Influences molecular weight and subsequent calculations.
Molecular Weight 244.25 g/mol Can affect diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilicWill influence membrane permeability and potential for bioaccumulation.
Water Solubility Predicted to be lowMay impact bioavailability and the choice of vehicle for in vivo studies.
pKa (Acid Dissociation Constant) The amino groups are expected to be basic.Will determine the ionization state at physiological pH, affecting receptor binding and membrane transport.

Predictive Toxicological Profile Based on Structural Moieties

The Aminopyridine Core

The aminopyridine scaffold is present in numerous biologically active compounds.[1] The toxicity of aminopyridines can vary significantly based on the position of the amino group and other substituents.

  • Acute Toxicity: 2-aminopyridine is considered toxic by all routes of exposure and is readily absorbed through the skin.[2] Acute exposure in animals has been associated with convulsions.[2] For 2-amino-3-hydroxypyridine, the acute oral LD50 in rats was determined to be around 500 mg/kg body weight.[3][4] Clinical signs of acute toxicity in rats exposed to aminopyridines include tremors, convulsions, salivation, and hunched posture.[3]

  • Neurotoxicity: A key mechanism of toxicity for some aminopyridines is the blockade of potassium (K+) channels, which can lead to convulsions and seizures.[2]

The Nitro Group

The presence of a nitroaromatic group is a structural alert for potential genotoxicity.

  • Genotoxicity and Mutagenicity: Nitroaromatic compounds can be metabolically reduced to form reactive intermediates that can bind to DNA, leading to mutations.[5] While some nitro-containing compounds like nitrophenols have shown mutagenic potential in bacterial reverse mutation assays (Ames test), the overall genotoxic profile can be complex and species-dependent.[5] For instance, 2-amino-3-hydroxypyridine, a related aminopyridine, showed clastogenic effects in in vitro mammalian cell assays but was not genotoxic in vivo.[4]

  • Carcinogenicity: The carcinogenic potential of nitroaromatic compounds is a significant concern. The structurally similar compound, pyridine, was found to be positive in a 2-year rodent carcinogenesis assay.[2] Some nitropyridines, like nitrapyrin, have shown evidence of carcinogenicity in animal studies.[6]

The Benzylamino Group

The benzylamino moiety can influence the metabolic fate and biological activity of the parent molecule.

  • Metabolism: The benzyl group can undergo metabolic transformations, such as hydroxylation on the phenyl ring, which can alter the compound's solubility and excretion.

  • Cytotoxicity: Derivatives of 6-benzylaminopurine have been investigated for their antiproliferative properties in cancer cell lines, suggesting that the benzylamino group can contribute to cytotoxic effects.[7][8][9] However, 6-benzylaminopurine has also been shown to induce developmental toxicity in zebrafish embryos at high concentrations.[10]

Proposed Strategy for Toxicological Evaluation

To establish a definitive toxicological profile for 2-Amino-6-(benzylamino)-3-nitropyridine, a tiered testing strategy is recommended, adhering to international guidelines (e.g., OECD, ICH).

In Vitro Toxicity Testing

A battery of in vitro assays should be conducted as a first step to assess potential toxicities and guide further in vivo studies.

Workflow for In Vitro Toxicity Assessment

cluster_0 Initial Screening cluster_1 Mechanistic Assays Cytotoxicity Cytotoxicity Metabolic Stability Metabolic Stability Cytotoxicity->Metabolic Stability If cytotoxic Genotoxicity Genotoxicity hERG Channel Assay hERG Channel Assay Genotoxicity->hERG Channel Assay If genotoxic Acute_Oral_Toxicity Acute_Oral_Toxicity Repeated_Dose_Toxicity Repeated_Dose_Toxicity Acute_Oral_Toxicity->Repeated_Dose_Toxicity Provides dose range Reproductive_Developmental_Toxicity Reproductive_Developmental_Toxicity Repeated_Dose_Toxicity->Reproductive_Developmental_Toxicity Identifies target organs Carcinogenicity Carcinogenicity Repeated_Dose_Toxicity->Carcinogenicity Long-term exposure effects

Caption: A tiered approach for comprehensive in vivo toxicological evaluation.

Experimental Protocols:

  • Acute Oral Toxicity (OECD 423):

    • Species: Rats (one sex, typically females).

    • Procedure:

      • Administer a single oral dose of the compound.

      • Observe animals for mortality and clinical signs for up to 14 days. [11] 3. Conduct a gross necropsy at the end of the study. [11] 4. This study provides an estimate of the LD50 and helps in dose selection for repeated-dose studies.

  • Repeated-Dose 28-Day or 90-Day Oral Toxicity Study (OECD 407 or 408):

    • Species: Rats.

    • Procedure:

      • Administer the compound daily by oral gavage for 28 or 90 days at three dose levels plus a control.

      • Monitor clinical signs, body weight, and food consumption.

      • Conduct hematology, clinical biochemistry, and urinalysis at termination.

      • Perform a full histopathological examination of organs.

  • Reproductive and Developmental Toxicity Screening (OECD 421 or 414):

    • Species: Rats.

    • Procedure (for OECD 414):

      • Administer the compound to pregnant females during the period of organogenesis.

      • Examine dams for clinical signs and reproductive parameters.

      • Evaluate fetuses for external, visceral, and skeletal abnormalities. [3]

  • Carcinogenicity Bioassay (OECD 451):

    • Species: Rats and mice.

    • Procedure:

      • Administer the compound daily for the majority of the animals' lifespan (e.g., 2 years).

      • Conduct a comprehensive histopathological evaluation for neoplastic and non-neoplastic lesions.

Conclusion

The toxicological profile of 2-Amino-6-(benzylamino)-3-nitropyridine is currently undefined. However, a predictive analysis based on its structural components—the aminopyridine core, a nitro group, and a benzylamino moiety—suggests potential for acute toxicity, neurotoxicity, and genotoxicity. The nitroaromatic nature of the molecule raises a particular concern for mutagenicity and carcinogenicity, which warrants careful investigation.

This guide provides a structured framework for the systematic toxicological evaluation of 2-Amino-6-(benzylamino)-3-nitropyridine. The proposed tiered testing strategy, encompassing both in vitro and in vivo studies, will enable researchers and drug development professionals to thoroughly characterize its safety profile. Establishing a comprehensive understanding of the compound's toxicological properties is a critical step in assessing its risk-benefit profile for any future applications.

Sources

Mechanism of Triaminopyridine Formation from 3-Nitropyridine Precursors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triaminopyridines (e.g., 2,3,6-triaminopyridine and 2,3,4-triaminopyridine) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous neuroprotective agents, analgesics (such as flupirtine), and kinase inhibitors[1][2]. The synthesis of these electron-rich heterocycles presents a unique strategic challenge: the pyridine ring must be sequentially functionalized via nucleophilic aromatic substitution (SNAr), a process that requires an electron-deficient ring, yet the final product is highly electron-rich.

This whitepaper details the causal logic, mechanistic pathways, and self-validating experimental protocols for synthesizing triaminopyridines from 3-nitropyridine precursors. By preserving the strongly electron-withdrawing nitro group until the final step, chemists can orchestrate regioselective aminations before executing a terminal reduction.

Strategic Rationale: The 3-Nitropyridine Advantage

The synthesis of triaminopyridines relies on the precise orchestration of electronic effects. Starting with a dihalogenated precursor such as 2,6-dichloro-3-nitropyridine , the sequence of operations is paramount.

If the nitro group were reduced to an amine prematurely, the resulting electron-donating amino group would flood the pyridine ring with electron density via resonance (mesomeric effect). This would completely deactivate the ring toward any subsequent SNAr. Therefore, the nitro group must act as a temporary "electronic anchor"—withdrawing electron density to activate the ortho and para positions (C2 and C6) for nucleophilic attack—and is only reduced to the target amine after the carbon skeleton is fully functionalized[1].

G A 2,6-Dichloro- 3-nitropyridine B 6-Chloro-2-amino- 3-nitropyridine A->B NH3 / MeOH Regioselective SNAr C 2,6-Diamino- 3-nitropyridine B->C R-NH2 / Heat 2nd SNAr D 2,3,6-Triaminopyridine C->D SnCl2 or H2/Pd-C Nitro Reduction

Caption: Overall synthetic workflow for 2,3,6-triaminopyridine formation.

Phase I: Nucleophilic Aromatic Substitution (SNAr) Dynamics

Step 1: Regioselective Amination at C2

The first amination of 2,6-dichloro-3-nitropyridine is highly regioselective for the 2-position. The C2 carbon is situated ortho to the strongly electron-withdrawing nitro group and ortho to the pyridine nitrogen. This dual activation creates a highly electrophilic center. When exposed to a nucleophile (e.g., ammonia), a Meisenheimer complex forms preferentially at C2, leading to the rapid displacement of the chloride ion to yield 6-chloro-3-nitropyridin-2-amine[1].

Step 2: Harsher Amination at C6

Once the first amino group is installed, it donates electron density back into the ring, significantly reducing the overall electrophilicity of the molecule. Consequently, the second SNAr at the C6 position requires either a more potent nucleophile (such as benzylamine), elevated temperatures, or extended reaction times. Despite the deactivation caused by the C2-amine, the C6 position remains sufficiently activated by the para-nitro group to undergo substitution, yielding the 2,6-diamino-3-nitropyridine intermediate[1].

Phase II: Nitro Group Reduction Mechanisms

The final transformation is the reduction of the 3-nitro moiety to an amine. This is a complex, multi-step electron transfer process that follows the classic Haber mechanism for nitroaromatics. The reduction requires a total of 6 electrons and 6 protons, proceeding through nitroso and hydroxylamine intermediates before yielding the final primary amine.

G N1 Ar-NO2 (Nitro) N2 Ar-NO (Nitroso) N1->N2 +2e-, +2H+ -H2O N3 Ar-NHOH (Hydroxylamine) N2->N3 +2e-, +2H+ N4 Ar-NH2 (Amine) N3->N4 +2e-, +2H+ -H2O

Caption: Stepwise reduction mechanism of the nitro group to an amine.

Comparative Analysis of Reduction Methodologies

The choice of reduction method depends on the scale, functional group tolerance, and available infrastructure. Below is a quantitative comparison of the standard methodologies used in triaminopyridine synthesis[1][2].

Reduction MethodReagents & ConditionsTypical YieldReaction TimeAdvantagesDisadvantages
Chemical Reduction SnCl₂·2H₂O, conc. HCl, 70°C70–85%3–4 hHigh chemoselectivity; robust against impurities.Generates heavy metal waste; harsh acidic conditions.
Catalytic Hydrogenation H₂ (1–5 bar), Pd/C or Raney Ni, MeOH/RT85–95%1–16 hClean reaction profile; simple workup (filtration).Requires pressure equipment; susceptible to catalyst poisoning.
Dithionite Reduction Na₂S₂O₄, H₂O/EtOH, 60°C60–75%2–6 hMild, inexpensive reagents; highly scalable.Lower yields; challenging removal of sulfur byproducts.

Validated Experimental Protocols

The following self-validating protocols are adapted from established medicinal chemistry workflows for the synthesis of neuroprotective aromatic carbamates and PI3K inhibitors[1][2].

Protocol 1: Regioselective Amination (Synthesis of 6-chloro-3-nitropyridin-2-amine)

Causality Check: This step exploits the high electrophilicity of the C2 position. Temperature control is critical; exceeding room temperature can lead to unwanted bis-amination.

  • Dissolve 2,6-dichloro-3-nitropyridine (1.0 equiv) in methanol (approx. 5 mL/mmol).

  • Add a solution of 7N ammonia in methanol (1.0 equiv) dropwise to maintain ambient temperature.

  • Stir the reaction mixture overnight at room temperature (20–25 °C).

  • Dilute the mixture with water (4 volumes) to precipitate the product.

  • Collect the insoluble portion via vacuum filtration and crystallize from ethanol to obtain the pure regioselective product.

Protocol 2: Second Amination (Synthesis of 6-amino-2-benzylamino-5-nitropyridine)

Causality Check: Because the ring is now deactivated by the C2-amine, reflux conditions and a slight excess of the nucleophile are required to drive the reaction to completion.

  • Suspend 6-chloro-3-nitropyridin-2-amine (1.0 equiv) in isopropanol (IPA).

  • Add the appropriate benzylamine derivative (1.2 equiv) and triethylamine (1.5 equiv) to act as an acid scavenger.

  • Reflux the mixture for 3 hours under an inert atmosphere.

  • Cool to room temperature and slowly add water with vigorous stirring to precipitate the yellow solid intermediate.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over Na₂SO₄, filter, and evaporate in vacuo. Purify via silica gel column chromatography.

Protocol 3: Nitro Reduction via SnCl₂ (Synthesis of Triaminopyridine)

Causality Check: Tin(II) chloride is chosen here if the molecule contains halogenated benzylamines (e.g., fluorobenzylamine) that might be susceptible to dehalogenation under aggressive Pd/C hydrogenation conditions.

  • Dissolve SnCl₂·2H₂O (4.0 equiv) in concentrated HCl and heat at 70 °C for 30 minutes until a colorless solution forms.

  • Add the 6-amino-2-benzylamino-5-nitropyridine intermediate (1.0 equiv) portionwise to manage potential exotherms.

  • Heat the solution at 70 °C for 3 hours with a condenser equipped with a suba-seal and empty balloon.

  • Cool the orange solution to room temperature, neutralize carefully with aqueous NaOH (maintaining temperature below 20 °C), and extract the resulting triaminopyridine with ethyl acetate.

Protocol 4: Alternative Catalytic Hydrogenation

Causality Check: For non-halogenated substrates, catalytic hydrogenation provides a superior yield and eliminates heavy metal waste.

  • Dissolve the 2,6-diamino-3-nitropyridine derivative in an inert solvent (e.g., methanol or DMF).

  • Add 10% Palladium on Carbon (Pd/C) or Raney Nickel catalyst (10% w/w).

  • Place the reaction vessel under a hydrogen atmosphere (1–5 bar) using a Parr shaker or balloon.

  • Stir for 1–16 hours at room temperature until hydrogen uptake ceases (monitor via TLC).

  • Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the crude triaminopyridine.

References[1] Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01199[2] US8937068B2 - Pyridopyrazine derivatives and their use. Google Patents. URL:https://patents.google.com/patent/US8937068B2/en

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

Flupirtine maleate is a centrally acting, non-opioid analgesic characterized as a Selective Neuronal Potassium Channel Opener (SNEPCO) and an indirect NMDA receptor antagonist[1]. During the lifecycle management and Active Pharmaceutical Ingredient (API) synthesis of flupirtine, rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Among the identified impurities, Flupirtine Related Compound C (FRC-C) presents unique analytical and preparative challenges.

Depending on the specific pharmacopeial reference standard, FRC-C is chemically defined either as the des-fluoro synthetic intermediate (2-Amino-6-(benzylamino)-3-nitropyridine, CAS: 21626-43-7)[2] or the cyclized degradation product (5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, CAS: 951624-49-0). This whitepaper focuses on the mechanistic origins, forced degradation discovery, and self-validating isolation pathways of FRC-C, treating it primarily as the critical cyclized degradant and des-fluoro analog encountered during API stress testing[3].

Mechanistic Origins and Causality

Understanding the chemical causality behind the formation of FRC-C is critical for developing robust isolation methodologies. FRC-C emerges via two distinct pathways:

  • The Degradation Route (Intramolecular Cyclization): Under thermal or basic stress, the ethyl carbamate moiety of flupirtine is highly susceptible to nucleophilic attack. The adjacent primary amine attacks the carbamate carbonyl, resulting in the elimination of an ethanol molecule (-EtOH) and the formation of a rigid imidazo-pyridine ring (the 2-oxo derivative)[4].

  • The Synthetic Route (Process Impurity): When FRC-C manifests as the des-fluoro analog, it originates from trace unfluorinated benzylamine present in the 4-fluorobenzylamine starting material. Because the des-fluoro analog shares nearly identical physicochemical properties and pKa values with the target API, it easily co-crystallizes, bypassing standard purification steps.

G API Flupirtine API (Active Form) Stress Thermal / Basic Stress Conditions API->Stress ICH Q1A Guidelines Cyclization Intramolecular Cyclization (-EtOH) Stress->Cyclization Nucleophilic Attack FRCC Flupirtine Related Compound C (2-Oxo Degradant) Cyclization->FRCC Degradation Pathway DesFluoro Des-fluoro Precursor (Raw Material Impurity) DesFluoro->FRCC Synthetic Pathway (Alternative FRC-C)

Mechanistic pathways generating Flupirtine Related Compound C via synthesis and degradation.

Discovery Pathway: Stability-Indicating RP-HPLC

The discovery and tracking of FRC-C necessitate a highly specific stability-indicating method (SIM). Forced degradation studies are employed to intentionally generate the impurity profile[3].

Causality in Chromatographic Method Development

Flupirtine and its related compounds contain multiple basic nitrogen atoms (pyridinyl and secondary amines). When analyzed on a standard C18 stationary phase, these basic sites interact strongly with residual free silanols on the silica support, causing severe peak tailing and poor resolution.

To engineer a self-validating and precise separation, 0.2% v/v Triethylamine (TEA) is introduced into the mobile phase. TEA acts as a competitive silanol blocker, occupying the active sites on the column. Furthermore, the mobile phase pH is strictly adjusted to 3.0 using Orthophosphoric Acid (OPA) [3]. This specific pH ensures that all basic functional groups on Flupirtine and FRC-C are fully protonated, locking the analytes into a single ionization state. This causality-driven choice guarantees sharp, reproducible peaks, allowing FRC-C (typically eluting at ~3.9 to 4.8 minutes under gradient conditions) to be distinctly resolved from the main API peak (eluting at ~10.3 minutes)[4].

Quantitative Data: Forced Degradation Yields

The following table summarizes the quantitative generation of flupirtine degradation products (including FRC-C analogues D1/D2) under various ICH-compliant stress conditions[3].

Stress ConditionReagent / EnvironmentExposure TimeMajor DegradantsFRC-C / Degradant Yield (%)
Basic Hydrolysis 0.01 M NaOH3 hours (RT)D1, D222.80%
Oxidative Stress 0.3% H₂O₂24 hours (RT)D1, D4, D822.11%
Acidic Hydrolysis 1.0 M HCl24 hours (RT)D1, D46.16%
Thermal Stress 60°C (Solid State)7 daysD4, D5< 5.00%

Data synthesized from chromatographic peak area normalization during forced degradation studies.

Preparative Isolation and Purification Workflow

To accurately perform structural elucidation (NMR, LC-MS/MS), FRC-C must be isolated to a purity exceeding 95%. The following step-by-step methodology outlines a self-validating preparative workflow.

Step-by-Step Methodology
  • Matrix Enrichment: Subject 1.0 g of Flupirtine Maleate API to 0.01 M NaOH at room temperature for 3 hours. This selectively drives the degradation pathway toward the D1/D2 (FRC-C) cyclized products, achieving a ~22% yield matrix[3]. Neutralize the solution with 0.01 M HCl to arrest degradation.

  • Orthogonal Flash Chromatography (First Pass): Load the neutralized, concentrated matrix onto a silica gel flash column. Elute using a normal-phase gradient of Dichloromethane:Methanol (95:5 to 90:10).

    • Causality: Normal-phase chromatography provides orthogonal selectivity to the analytical RP-HPLC. It effectively strips away the highly polar maleic acid counter-ion and unreacted API, enriching the non-polar cyclized FRC-C fraction.

  • Preparative RP-HPLC (Polishing): Inject the enriched flash fractions onto a Preparative C18 column (250 mm × 21.2 mm, 5 µm). Utilize a mobile phase of Methanol:Water (80:20 v/v). Crucially, replace the non-volatile OPA with 0.1% Formic Acid to ensure the isolated fraction is compatible with downstream Mass Spectrometry.

  • Self-Validation via PDA: Monitor the eluting peaks using a Photodiode Array (PDA) detector at 254 nm[3]. The system automatically calculates the Peak Purity Angle versus the Peak Purity Threshold. Fraction collection is only triggered if the angle is strictly less than the threshold, mathematically validating the absence of co-eluting isomers.

  • Lyophilization & Elucidation: Freeze-dry the collected fractions to yield FRC-C as a solid powder. Subject the powder to ESI-LC-MS/MS and ¹H/¹³C-NMR. The definitive absence of ethyl group protons (from the carbamate) and a shifted [M+H]⁺ mass confirm the successful isolation of the cyclized FRC-C structure.

G Step1 Enriched Mother Liquor or Stressed Matrix Step2 RP-HPLC Profiling (C18, PDA 254nm) Step1->Step2 Identify Target Peak Step3 Flash Chromatography (Silica Gel, NP) Step2->Step3 Matrix Cleanup Step4 Preparative RP-HPLC (0.1% Formic Acid/MeOH) Step3->Step4 Isolate FRC-C Fraction Step5 Lyophilization & Crystallization Step4->Step5 Desalting & Drying Step6 Structural Elucidation (NMR, LC-MS/MS) Step5->Step6 >95% Purity Confirmed

Self-validating preparative isolation workflow for Flupirtine Related Compound C.

References

  • Title: Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms Source: Science Pharmaceutica (via PubMed Central / NIH) URL: [Link]

  • Title: Flupirtine Impurity C (2-Amino-6-(benzylamino)-3-nitropyridine) Reference Standard Source: Pharmaffiliates URL: [Link]

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Quantification of Flupirtine Impurity C in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals

Introduction and Regulatory Context

Flupirtine maleate is a centrally acting, non-opioid analgesic functioning as a selective neuronal potassium channel opener (SNEF). While its clinical use has been restricted in several regions due to hepatotoxicity concerns, it remains a critical compound in veterinary pharmacology, ongoing reformulation research, and historical toxicological profiling.

In the manufacturing of flupirtine active pharmaceutical ingredients (API), stringent control of process-related impurities and degradation products is mandated by ICH Q3A(R2) guidelines. Flupirtine Impurity C (chemically identified as 2-amino-6-(4-fluorobenzylamino)-3-nitropyridine) is a highly reactive synthetic intermediate and a known degradation product. Because nitroaromatic compounds often carry genotoxic structural alerts, quantifying Impurity C at trace levels (≤ 0.05% relative to the API) requires analytical sensitivity that surpasses traditional HPLC-UV methodologies.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of Flupirtine Impurity C in bulk API, combining ultra-high-performance chromatographic resolution with the unparalleled selectivity of Multiple Reaction Monitoring (MRM).

Mechanistic Insights: Designing the Analytical Workflow

As analytical scientists, we must design methods where every parameter serves a specific, mechanistic purpose. The quantification of a trace impurity within a high-concentration API matrix presents two primary challenges: ion suppression and source contamination .

Chromatographic Causality

Flupirtine and Impurity C are basic aminopyridines. We utilize a High Strength Silica (HSS) C18 column with a sub-2 µm particle size. The mobile phase consists of a 5 mM ammonium formate buffer adjusted to pH 4.5.

  • Why pH 4.5? At this pH, the basic nitrogen atoms of the analytes are fully protonated. This prevents secondary interactions with residual silanols on the stationary phase (eliminating peak tailing) and provides pre-formed [M+H]+ ions, which exponentially increases ionization efficiency in the positive Electrospray Ionization (ESI+) source.

Mass Spectrometry & Matrix Management

To detect 0.05% of Impurity C, the API must be injected at a high concentration (e.g., 1.0 mg/mL). Injecting this massive API plug directly into the MS would cause severe detector saturation and rapid source fouling.

  • The Divert Valve Strategy: We employ a post-column divert valve. The LC effluent is directed to the MS only during the specific elution window of Impurity C. During the elution of the massive Flupirtine API peak, the effluent is diverted to waste. This ensures long-term method reproducibility and protects the quadrupole optics.

LCMS_Workflow N1 API Matrix Extraction N2 UHPLC Separation N1->N2 N3 ESI+ Ionization N2->N3 N4 MRM Detection N3->N4 N5 Data Quantification N4->N5

LC-MS/MS analytical workflow for quantifying Flupirtine Impurity C in API matrices.

Experimental Protocol

Note: This protocol is designed as a self-validating system. System Suitability Test (SST) criteria must be met prior to sample analysis to ensure data trustworthiness.

Reagents and Materials
  • Standards: Flupirtine Maleate API reference standard, Flupirtine Impurity C reference standard (Purity > 99%).

  • Internal Standard (IS): Labetalol HCl (or deuterated Flupirtine-d4 if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

Sample Preparation Workflow
  • Diluent Preparation: Mix Water:Acetonitrile (50:50, v/v).

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Labetalol in the diluent.

  • API Sample Preparation: Accurately weigh 10.0 mg of the Flupirtine Maleate API batch. Dissolve in 10.0 mL of the IS Working Solution to yield a final API concentration of 1.0 mg/mL. Sonicate for 5 minutes at 20∘C and vortex to ensure complete solubilization.

  • Centrifugation & Filtration: Centrifuge the sample at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial.

UHPLC Conditions
  • Column: Waters ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm).

  • Column Temperature: 40∘C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 5 mM Ammonium Formate in water, adjusted to pH 4.5 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.000.49010Equilibration
1.000.49010Isocratic Hold
5.000.44060Linear Gradient
6.000.41090Column Wash
8.000.41090Column Wash
8.100.49010Re-equilibration
10.000.49010End of Run
Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500∘C

  • Desolvation Gas Flow: 1000 L/hr (Nitrogen)

  • Collision Gas: Argon (0.15 mL/min)

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Flupirtine Impurity C 263.1109.0503025
Flupirtine (API) 305.1165.1503520
Labetalol (IS) 329.2162.1503022

Mechanistic Note on Fragmentation: The transition m/z 263.1 109.0 for Impurity C corresponds to the cleavage of the 4-fluorobenzyl moiety, yielding a highly stable 4-fluorobenzyl carbocation ( m/z 109.0). This transition provides exceptional signal-to-noise (S/N) ratios, free from isobaric matrix interferences.

Impurity_Pathway SM 2-Amino-6-chloro- 3-nitropyridine IMP Flupirtine Impurity C (Process Intermediate) SM->IMP R1 4-Fluorobenzylamine R1->IMP RED Reduction & Carbethoxylation IMP->RED API Flupirtine Maleate (API) RED->API API->IMP Degradation

Synthetic formation and degradation pathway of Flupirtine Impurity C.

System Suitability and Method Validation

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met before reporting quantitative results.

  • Blank Assessment (Carryover Check): Inject a diluent blank immediately following the highest calibration standard. The Impurity C peak area in the blank must be ≤5% of the peak area at the Lower Limit of Quantification (LLOQ).

  • S/N Ratio: The LLOQ standard must exhibit a Signal-to-Noise ratio of ≥10:1 .

  • Precision: Six replicate injections of the System Suitability standard (containing 0.05% Impurity C relative to API) must yield a Relative Standard Deviation (RSD) of ≤5.0% .

Table 3: Representative Method Validation Summary

Validation ParameterResult / Acceptance Criteria
Linearity Range 0.5 ng/mL – 1000 ng/mL
Correlation Coefficient ( R2 ) > 0.998
Limit of Detection (LOD) 0.15 ng/mL (S/N 3)
Limit of Quantification (LOQ) 0.50 ng/mL (S/N 10)
Accuracy (Spike Recovery) 92.4% – 104.8% (across 3 QC levels)
Intra-day Precision (RSD) ≤4.2%

Conclusion

By leveraging the orthogonal selectivity of UHPLC and tandem mass spectrometry, this method successfully isolates and quantifies Flupirtine Impurity C in the presence of an overwhelming API matrix. The deliberate use of pH-controlled mobile phases and post-column diversion ensures that the method is not only highly sensitive but robust enough for routine QA/QC batch release and stability-indicating studies.

References

  • Scheuch, E., et al. (2015). Quantitative LC-MS/MS determination of flupirtine, its N-acetylated and two mercapturic acid derivatives in man. Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]

  • Bhosale, D. M., & Nikalje, A. P. G. (2016). UPLC Method for Determination of Eight Flupirtine Impurities in Bulk Substance and Their Characterization by 1H NMR and ESI–MS. Chromatographia, 79, 833–839. URL:[Link]

  • Zheng, J., et al. (2001). Simultaneous determination of flupirtine and its major active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]

Application Note & Protocol: Synthesis and Utilization of 2-Amino-6-(benzylamino)-3-nitropyridine in the Development of Kv7-Modulating Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid, non-steroidal anticonvulsant and neuroprotective agents has increasingly focused on the modulation of voltage-gated potassium channels. Triaminopyridine-based carbamates—structurally analogous to the clinical drugs flupirtine and retigabine—exert their therapeutic effects by acting as pan-Kv7.2–Kv7.5 channel openers.

This application note provides a comprehensive, field-proven guide to utilizing 2-Amino-6-(benzylamino)-3-nitropyridine (CAS: 21626-43-7) as a critical precursor in the synthesis of these active pharmaceutical ingredients (APIs). By detailing the chemical causality behind each synthetic step, this guide ensures high-yield, regioselective production while minimizing critical impurities.

Introduction & Mechanistic Rationale

The Role of Kv7 (KCNQ) Potassium Channels

Kv7 channels are non-inactivating, voltage-gated potassium channels that generate the M-current, a critical regulator of neuronal excitability. Activation of these channels at subthreshold potentials induces hyperpolarization of the neuronal membrane, thereby raising the threshold for action potentials and suppressing aberrant firing .

Mechanism of Action

APIs derived from 2-Amino-6-(benzylamino)-3-nitropyridine—specifically, ethyl (2-amino-6-(benzylamino)pyridin-3-yl)carbamate (the des-fluoro analog of flupirtine)—bind to a hydrophobic pocket near the pore domain of the Kv7 channel, heavily relying on interactions with the Trp265 residue .

G A Triaminopyridine Carbamate API B Kv7.2/Kv7.3 Potassium Channel A->B Binds Trp265 (Hydrophobic Pocket) C K+ Efflux (Hyperpolarization) B->C Channel Opening D Decreased Neuronal Excitability C->D Raises Threshold for Action Potential E Anticonvulsant & Neuroprotective Effect D->E Seizure Suppression

Mechanism of action for triaminopyridine carbamate APIs via Kv7 potassium channel activation.

Chemical Causality & Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The synthesis of the final API from 2-amino-6-chloro-3-nitropyridine involves three distinct chemical transformations, each with specific mechanistic nuances:

  • Nucleophilic Aromatic Substitution (SNAr): The 3-nitro group strongly withdraws electron density from the pyridine ring, highly activating the 6-position for nucleophilic attack by benzylamine. We utilize isopropanol as the solvent because its boiling point (82°C) provides optimal thermal energy to drive the reaction to completion in 10 hours without requiring pressurized vessels. Furthermore, the resulting 2-Amino-6-(benzylamino)-3-nitropyridine selectively precipitates upon cooling, allowing for isolation without column chromatography.

  • Catalytic Hydrogenation: While older patents cite Raney Nickel for reducing the nitro group, modern pharmaceutical scale-up strongly prefers Palladium on Carbon (Pd/C) . Raney Nickel leaches trace nickel salts, imparting a greenish hue to the API and risking failure of heavy metal specifications . However, Pd/C introduces the risk of catalytic debenzylation. To mitigate this, the reaction is strictly capped at 70°C and 4 bar of hydrogen pressure, keeping the debenzylated impurity below the 0.1% ICH threshold.

  • Regioselective Carbamoylation: The newly reduced 3-amino group is highly nucleophilic. Conversely, the 2-amino group is deactivated by the adjacent electron-withdrawing pyridine nitrogen, and the 6-benzylamino group is sterically shielded. By maintaining the reaction temperature at 0–5°C during the addition of ethyl chloroformate, we exploit this differential nucleophilicity to achieve >99% regioselectivity at the 3-position.

Experimental Protocols

Workflow Step1 Step 1: SNAr Reaction 2-Amino-6-chloro-3-nitropyridine + Benzylamine Int1 Intermediate 1 2-Amino-6-(benzylamino)-3-nitropyridine (CAS: 21626-43-7) Step1->Int1 Isopropanol, Reflux, 10h Step2 Step 2: Catalytic Hydrogenation H2, Pd/C Reduction of Nitro Group Int1->Step2 Purified via Recrystallization Int2 Intermediate 2 2,3-Diamino-6-(benzylamino)pyridine Step2->Int2 3-5 bar H2, 70°C, 8h Step3 Step 3: Carbamoylation Ethyl Chloroformate + Triethylamine Int2->Step3 Regioselective Acylation API Final API Ethyl (2-amino-6-(benzylamino) pyridin-3-yl)carbamate Step3->API Precipitation as Maleate Salt

Three-step synthetic workflow from 2-amino-6-chloro-3-nitropyridine to the final anticonvulsant API.

Protocol A: Synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-chloro-3-nitropyridine (50.0 g, 288 mmol) in 250 mL of analytical-grade isopropanol.

  • Addition: Add benzylamine (34.0 g, 317 mmol) and triethylamine (32.0 g, 316 mmol) to the suspension. Self-Validation: Triethylamine acts as an acid scavenger; without it, the hydrochloride salt of benzylamine will form and stall the reaction kinetics.

  • Reaction: Heat the mixture to reflux (82°C) for 10 hours. Monitor via TLC (Silica, EtOAc/Hexanes 1:1) until the starting material spot ( Rf​=0.6 ) is completely consumed.

  • Isolation: Cool the reaction mixture slowly to 5°C. The precursor will precipitate as a bright yellow crystalline solid.

  • Purification: Filter the solid under vacuum, wash with 50 mL of cold isopropanol followed by 100 mL of deionized water to remove residual triethylamine hydrochloride. Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Catalytic Hydrogenation to the Triaminopyridine Intermediate
  • Preparation: Transfer the dried 2-Amino-6-(benzylamino)-3-nitropyridine (50.0 g) into a 1 L Parr autoclave. Add 400 mL of isopropanol and 2.5 g of 5% Pd/C (50% wet).

  • Purging: Seal the autoclave. Purge with nitrogen gas three times to displace oxygen, preventing explosive hazards, then purge with hydrogen gas twice.

  • Hydrogenation: Pressurize the vessel to 4 bar with H2​ and heat to 70°C. Stir at 800 rpm for 8 hours. Monitor hydrogen uptake until it ceases.

  • Filtration: Cool to room temperature and vent the hydrogen safely. Filter the mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Critical Note: The resulting 2,3-diamino intermediate is highly sensitive to aerial oxidation and must be advanced to Protocol C immediately.

Protocol C: Regioselective Carbamoylation to the API
  • Preparation: Transfer the filtrate from Protocol B to a 1 L jacketed reactor. Cool the solution to 0–5°C using a chiller.

  • Addition: Add triethylamine (25.0 g, 247 mmol). Slowly add ethyl chloroformate (24.5 g, 226 mmol) dropwise over 45 minutes, strictly maintaining the internal temperature below 5°C to prevent kinetic over-acylation.

  • Reaction: Stir for 2 hours at room temperature. Verify the completion of acylation via HPLC.

  • Salt Formation: To precipitate the final API and clear basic impurities, add a stoichiometric amount of maleic acid dissolved in 50 mL of isopropanol. Stir for 1 hour at room temperature.

  • Isolation: Filter the resulting white-to-off-white crystals of the API maleate salt. Wash with cold isopropanol and dry under vacuum at 40°C.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesis, quantitative optimization and analytical validation are summarized below.

Table 1: Optimization of Hydrogenation Conditions (Protocol B)

Catalyst Temp (°C) Pressure (bar) Conversion (%) Debenzylated Impurity (%) API Color Profile
Raney Ni 50 5 >99 <0.05 Greenish (Fail)
5% Pd/C 85 5 >99 1.20 Off-white (Fail)

| 5% Pd/C | 70 | 4 | >99 | 0.08 | Off-white (Pass) |

Observation: Strict adherence to 70°C with Pd/C is required to prevent the cleavage of the benzyl group while avoiding heavy metal contamination.

Table 2: Analytical Characterization of Precursor (CAS: 21626-43-7)

Analytical Method Result / Specification
Appearance Bright yellow crystalline powder
Melting Point 162 - 164 °C

| 1 H NMR (DMSO- d6​ ) | δ 8.05 (d, 1H), 7.35-7.20 (m, 5H), 6.10 (d, 1H), 4.60 (d, 2H) | | LC-MS (ESI+) | m/z 245.1[M+H] + | | HPLC Purity | > 99.5% (Area %) |

References

  • Chemical modulation of Kv7 potassium channels. RSC Medicinal Chemistry, 2021. Available at:[Link]

  • Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). ACS Chemical Neuroscience, 2017. Available at:[Link]

  • 2-Amino-6-(benzylamino)-3-nitropyridine (CID 10354455). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Process for the preparation of flupirtine maleate.World Intellectual Property Organization (WO 2012/004391 A1), 2012.

Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminonitropyridine Scaffold

The compound 2-Amino-6-(benzylamino)-3-nitropyridine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The aminopyridine core is a privileged scaffold found in numerous biologically active molecules, while the nitro group, an electron-withdrawing moiety, can modulate the compound's physicochemical properties and biological targets. The benzylamino substituent further adds a lipophilic character and potential for specific interactions with biological macromolecules. Given the known activities of related aminopyridine and nitropyridine derivatives, which include anticancer, kinase inhibitory, and antimicrobial effects, a systematic in vitro evaluation of 2-Amino-6-(benzylamino)-3-nitropyridine is warranted to elucidate its therapeutic potential.[1][2][3]

This guide provides a comprehensive suite of in vitro testing protocols designed for the initial characterization of 2-Amino-6-(benzylamino)-3-nitropyridine. The proposed workflow is structured to first assess its general cytotoxic effects, followed by more specific assays to probe its potential mechanisms of action, including kinase inhibition and genotoxicity. These protocols are intended for researchers, scientists, and drug development professionals to generate robust and reproducible data, enabling informed decisions for further preclinical development.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent, more detailed mechanistic studies and for providing an initial indication of potential therapeutic or toxicological properties. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol 1: MTT Assay for Cytotoxicity Screening

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[4]

Materials:

  • 2-Amino-6-(benzylamino)-3-nitropyridine (solubilized in a suitable solvent, e.g., DMSO)

  • Human cancer cell line (e.g., HCT-116, a colorectal cancer cell line)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed the HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a serial dilution of 2-Amino-6-(benzylamino)-3-nitropyridine in complete medium. Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 24, 48, or 72 hours.[4][5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined by plotting a dose-response curve.[4]

Table 1: Example Data Summary for MTT Assay

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0

Part 2: Mechanistic Insights - Kinase Inhibition Assays

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Many aminopyridine derivatives have been identified as kinase inhibitors.[7] Therefore, evaluating the effect of 2-Amino-6-(benzylamino)-3-nitropyridine on kinase activity is a logical next step. Cell-based kinase assays provide a physiologically relevant context to assess how the compound affects its potential targets within a living cell.[6][7]

Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA-based)

Principle: This assay measures the phosphorylation of a specific kinase substrate within the cell. Cells are treated with the test compound, and then the levels of the phosphorylated substrate are quantified using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) format with a phospho-specific antibody.[8] A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.

Materials:

  • 2-Amino-6-(benzylamino)-3-nitropyridine

  • A relevant cancer cell line with a known activated kinase pathway (e.g., a cell line with overactive EGFR or Bcr-Abl)[7]

  • Cell lysis buffer

  • Commercially available ELISA kit for the target phosphorylated substrate (e.g., phospho-EGFR or phospho-CrkL)

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed the selected cell line in a 96-well plate and allow to adhere overnight. Treat the cells with various concentrations of 2-Amino-6-(benzylamino)-3-nitropyridine for a predetermined time (e.g., 1-4 hours). Include appropriate positive and negative controls.

  • Cell Lysis: After treatment, wash the cells with cold PBS and then add cell lysis buffer to each well. Incubate on ice to ensure complete cell lysis.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Adding the cell lysates to the antibody-coated wells.

    • Incubating to allow the capture of the target protein.

    • Washing the wells.

    • Adding the detection antibody (a phospho-specific antibody).

    • Incubating and washing.

    • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing.

    • Adding the substrate solution and incubating until color develops.

    • Adding the stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition of phosphorylation for each concentration of the test compound relative to the untreated control.

Workflow for In Vitro Characterization of 2-Amino-6-(benzylamino)-3-nitropyridine

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: ADME Profiling A Compound Synthesis and Characterization B Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 and Therapeutic Window B->C D Kinase Inhibition Assays C->D If cytotoxic E Genotoxicity Assessment (Ames & Micronucleus Tests) C->E Safety assessment F Antimicrobial Susceptibility Testing C->F If structurally related to antimicrobials G CYP450 Inhibition/Induction Assays D->G Lead optimization

Caption: A tiered approach to the in vitro evaluation of a novel compound.

Part 3: Safety Profile - Genotoxicity Assessment

Given that nitropyridine compounds can have genotoxic potential, it is crucial to assess the mutagenic and clastogenic effects of 2-Amino-6-(benzylamino)-3-nitropyridine early in the drug discovery process.[9] A standard battery of in vitro tests is recommended by regulatory agencies.[10]

Protocol 3: Bacterial Reverse Mutation Test (Ames Test)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[9] An increase in the number of revertant colonies indicates mutagenic potential.

Materials:

  • 2-Amino-6-(benzylamino)-3-nitropyridine

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • S9 metabolic activation mix (from induced rat liver)[11]

  • Minimal glucose agar plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Toxicity Determination: First, a preliminary assay is conducted to determine the appropriate concentration range of the test compound that is not overly toxic to the bacterial strains.

  • Main Experiment:

    • Prepare tubes with top agar.

    • Add the bacterial culture, the test compound at various concentrations, and either S9 mix (for metabolic activation) or a buffer (without S9).

    • Vortex gently and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the negative control.[9]

Protocol 4: In Vitro Micronucleus Test

Principle: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential.[9]

Materials:

  • 2-Amino-6-(benzylamino)-3-nitropyridine

  • A suitable mammalian cell line (e.g., CHO, CHL, or human peripheral blood lymphocytes)[9]

  • Complete cell culture medium

  • S9 metabolic activation mix

  • Cytochalasin B (to block cytokinesis and allow for the identification of binucleated cells)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa or a fluorescent DNA dye)

  • Microscope slides

Procedure:

  • Cytotoxicity Assay: A preliminary experiment is performed to determine the concentration range of the test compound that results in approximately 50-60% cytotoxicity.[9]

  • Cell Treatment: Expose the cells to at least three concentrations of the test compound, along with positive and negative controls, both with and without S9 metabolic activation.

  • Cell Harvesting and Staining: After the treatment period, harvest the cells, fix them, and stain them on microscope slides.

  • Microscopic Analysis: Score a predetermined number of cells (e.g., 1000-2000) per concentration for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Table 2: Summary of In Vitro Assays and Their Endpoints

AssayPrincipleEndpointPotential Interpretation
MTT Assay Mitochondrial dehydrogenase activityIC50 valueCytotoxicity/anti-proliferative activity
Cell-Based Kinase Assay Substrate phosphorylation% InhibitionKinase inhibitory potential
Ames Test Bacterial reverse mutationNumber of revertant coloniesMutagenic potential
Micronucleus Test Chromosomal damageFrequency of micronucleated cellsClastogenic/aneugenic potential

Part 4: Preliminary ADME-Tox - Cytochrome P450 (CYP) Inhibition

Understanding a compound's potential for drug-drug interactions is a critical aspect of preclinical development. Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes by a new chemical entity can lead to adverse drug reactions when co-administered with other medications.[12]

Protocol 5: In Vitro CYP450 Inhibition Assay

Principle: This assay evaluates the ability of 2-Amino-6-(benzylamino)-3-nitropyridine to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is typically done using human liver microsomes and isoform-specific probe substrates that are metabolized to fluorescent or luminescent products. A decrease in the formation of the product in the presence of the test compound indicates CYP inhibition.

Materials:

  • 2-Amino-6-(benzylamino)-3-nitropyridine

  • Pooled human liver microsomes

  • NADPH regenerating system

  • CYP isoform-specific probe substrates and their corresponding metabolites (for standard curves)

  • Incubation buffer

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate the human liver microsomes with the test compound at various concentrations in the presence of the NADPH regenerating system.

  • Substrate Addition: After a short pre-incubation, add the specific probe substrate for the CYP isoform being tested.

  • Reaction Quenching: After a defined incubation time, stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform by plotting the percentage of inhibition against the concentration of the test compound.

Logical Relationship of Proposed In Vitro Assays

G A Compound Availability B Cytotoxicity (MTT) A->B C Kinase Inhibition B->C If active D Genotoxicity (Ames, Micronucleus) B->D Safety assessment E CYP450 Inhibition C->E If potent F Lead Candidate D->F If non-genotoxic E->F If low DDI potential

Caption: A decision-making workflow for compound progression based on in vitro data.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 2-Amino-6-(benzylamino)-3-nitropyridine. By systematically evaluating its cytotoxicity, potential mechanism of action through kinase inhibition, and its safety profile regarding genotoxicity and drug metabolism, researchers can build a comprehensive understanding of this novel compound's biological activities. The data generated from these assays will be instrumental in guiding further lead optimization, in vivo efficacy studies, and the overall progression of this compound through the drug discovery pipeline.

References

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bentham Science Publishers. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

  • PMC. (2015). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. [Link]

  • PubMed. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

  • PMC. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • PMC. (2023). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. [Link]

  • Nuvisan. Advanced in vitro safety assessments for drug & chemical development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Resolution for Flupirtine Impurity C in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for resolving common chromatographic challenges encountered during the analysis of flupirtine and its related substances. This resource is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to one of the most frequent issues in HPLC method development: achieving adequate resolution, specifically for flupirtine impurity C.

As your partners in analytical science, we understand that poor peak resolution can be a significant roadblock in drug development and quality control, impacting the accuracy and reliability of your results. This guide is structured in a question-and-answer format to directly address the problems you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing poor resolution between flupirtine and its impurity C. What are the most common reasons for this?

Poor resolution, or the co-elution of peaks, is a multifaceted issue that can stem from several aspects of your HPLC method.[1][2] For flupirtine, a basic compound, and its structurally similar impurities, the primary culprits often involve:

  • Suboptimal Mobile Phase pH: The ionization state of flupirtine and its impurities is highly dependent on the pH of the mobile phase.[3][4][5] If the pH is too close to the pKa of either compound, you can experience peak broadening, tailing, or shifts in retention time that lead to poor resolution.[3][4]

  • Inadequate Mobile Phase Composition: The ratio of your organic solvent to the aqueous buffer directly influences the retention and selectivity of your separation.[1][5] An incorrect composition may not provide enough differential partitioning between flupirtine and impurity C on the stationary phase.

  • Improper Column Selection: The choice of stationary phase chemistry is critical for separating closely related compounds.[6][7] A standard C18 column may not always provide the necessary selectivity for polar or basic analytes like flupirtine.

  • Column Degradation: Over time, HPLC columns can degrade, especially when used with aggressive mobile phases or at high temperatures.[4] This can lead to a loss of stationary phase, resulting in reduced efficiency and poor peak shape.

  • System and Method Parameters: Factors such as flow rate, column temperature, and extra-column volume can all impact the final resolution of your peaks.[1][8][9]

Q2: How can we systematically troubleshoot the poor resolution between flupirtine and impurity C?

A systematic approach is crucial to efficiently identify and resolve the issue. We recommend the following workflow, addressing one parameter at a time to clearly observe its effect.[1]

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

In-Depth Troubleshooting Guides

Guide 1: Mobile Phase pH Optimization

Why it's important: Flupirtine is a basic compound, and its retention in reversed-phase HPLC is highly sensitive to the mobile phase pH.[3][10] By adjusting the pH, you can control the ionization state of both flupirtine and impurity C, thereby altering their interaction with the stationary phase and improving selectivity.[3][5]

Experimental Protocol: pH Scouting

  • Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5). Ensure the buffer has adequate capacity at the chosen pH.

  • Mobile Phase Preparation: For each pH, prepare the mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase for at least 20 column volumes.

  • Injection and Analysis: Inject your sample containing flupirtine and impurity C and record the chromatogram.

  • Data Evaluation: Measure the retention times of both peaks and calculate the resolution (Rs).

  • Repeat: Repeat steps 3-5 for each prepared mobile phase.

  • Analysis: Compare the resolution values obtained at different pH values to identify the optimal pH for separation.

Table 1: Hypothetical Effect of Mobile Phase pH on Resolution

Mobile Phase pHRetention Time Flupirtine (min)Retention Time Impurity C (min)Resolution (Rs)Observations
3.04.24.51.2Peaks are close, some overlap.
4.55.86.51.8Good separation, baseline resolved.
6.07.17.30.8Co-elution observed.
7.58.58.60.5Peaks are almost completely merged.
Guide 2: Modifying Mobile Phase Composition and Column Chemistry

Why it's important: The type and concentration of the organic solvent in the mobile phase, as well as the stationary phase chemistry, are fundamental to achieving separation.[5][7] If pH optimization is insufficient, altering these parameters can provide the necessary change in selectivity.

Troubleshooting Steps:

  • Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents have different properties and can alter the elution order or spacing of your peaks.

  • Adjust the Organic:Aqueous Ratio: Systematically vary the percentage of the organic solvent in your mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve the resolution of early eluting peaks.[9]

  • Consider a Different Column: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase. For basic compounds like flupirtine, a column with a polar-embedded group or a phenyl-hexyl phase can offer alternative selectivity and better peak shape.

Guide 3: Optimizing Instrument Parameters

Why it's important: While mobile phase and column are the primary drivers of selectivity, instrument parameters can be fine-tuned to enhance efficiency and, consequently, resolution.[1][2]

Parameters to Adjust:

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, albeit at the cost of a longer run time.[1][9]

  • Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can improve efficiency.[1][11] However, it can also alter the selectivity of the separation, so it should be optimized carefully.

  • Injection Volume: Overloading the column with too much sample can lead to peak broadening and poor resolution.[8] Try reducing the injection volume to see if peak shape and resolution improve.

References

  • The Importance of Mobile Phase pH in Chromatographic Separations. Technology Networks. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Solving Common Errors in HPLC. Omega Scientific. [Link]

  • Analytical Method for Development and Validation of Flupirtine Maleate by Reverse-phase High-performance Liquid Chromatography. International Journal of Pharmaceutical and Biological Archives. [Link]

  • [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Exploring HPLC Separation Techniques. Chrom Tech, Inc.[Link]

  • HPLC Columns and Their Role in Compound Separation. Veeprho. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

Sources

Technical Support Center: Optimizing Yield in the Amination of 3-Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-nitropyridine amination. Functionalizing 3-nitropyridine scaffolds is notoriously challenging due to the strong electron-withdrawing nature of the nitro group, which drastically alters ring electronics and complicates standard substitution pathways. This guide is designed for synthetic chemists and drug development professionals who need actionable, field-proven strategies to overcome poor conversion, regioselectivity issues, and thermal degradation.

Strategic Decision Matrix

Before troubleshooting, ensure you are using the correct synthetic strategy based on your starting material and nucleophile.

AminationWorkflow N1 Target: 3-Nitropyridine Amination N2 Is the starting material halogenated? (e.g., 2-chloro) N1->N2 N3 Unsubstituted 3-Nitropyridine N2->N3 No N4 Halogenated 3-Nitropyridine N2->N4 Yes N5 ONSH / VNS (LiHMDS/Air or NH2OH) N3->N5 Direct C-H Amination N6 SNAr (H2O-IPA, 80°C) N4->N6 Aliphatic Amines N7 Buchwald-Hartwig (Pd cat., Ligand) N4->N7 Aryl/Weak Amines

Decision matrix for selecting the optimal 3-nitropyridine amination strategy.

Frequently Asked Questions (FAQs)

Q1: Why does direct amination of unsubstituted 3-nitropyridine often result in low yields, and how can I improve it? A1: Direct electrophilic amination is severely hindered because the nitro group deactivates the pyridine ring. To bypass this, you must rely on nucleophilic aromatic substitution of hydrogen ( SNH​ ). Traditional methods suffer from poor conversion and require harsh oxidants. You can dramatically improve yields by utilizing1[1]. By using LiHMDS in THF under open-air conditions, the substrate forms a highly reactive dianion intermediate, and ambient molecular oxygen acts as a mild, rate-limiting oxidant to rearomatize the ring, driving the reaction forward[1].

Q2: I am performing an SNAr on 2-chloro-3-nitropyridine, but I am seeing significant tarring and hydrolysis. What is the cause? A2: 2-Chloro-3-nitropyridine is hyper-electrophilic. The nitro group at the 3-position strongly activates the 2-position, making it susceptible to rapid, highly exothermic attack. Prolonged heating in traditional organic solvents (like DCE) causes thermal degradation and tarring. Switching to a2 at 80 °C accelerates the reaction (reducing time from 24 hours to 2 hours)[2]. The water hydrogen-bonds with the nitro group, stabilizing the Meisenheimer transition state and preventing degradation[2].

Q3: When should I abandon SNAr and use Buchwald-Hartwig amination for 3-nitropyridine derivatives? A3: SNAr is highly efficient for strong, aliphatic nucleophiles. However, if you are coupling weak nucleophiles (e.g., anilines, amides) or sterically hindered amines, SNAr will either fail or require conditions so harsh that the pyridine ring degrades. 3 using a Palladium catalyst bypasses the electronic deactivation of the nucleophile, allowing direct C-N bond formation at the halogenated site under milder, controlled conditions[3].

Troubleshooting Guide

Issue 1: Poor Regioselectivity in Direct Amination
  • Symptom: LC-MS shows a mixture of isomers (ortho and para amination relative to the nitro group).

  • Root Cause: The nitro group activates both the ortho (C2, C4) and para (C6) positions for nucleophilic attack.

  • Solution: If strict para-amination (yielding 2-amino-5-nitropyridines) is required, utilize 4 using hydroxylamine or 4-amino-1,2,4-triazole[4]. The leaving group on the nucleophile itself directs the attack exclusively to the C6 position, bypassing the mixed isomer generation seen in standard SNAr[4].

Issue 2: Incomplete Conversion in Buchwald-Hartwig Coupling of 2,6-dichloro-3-nitropyridine
  • Symptom: The reaction stalls at the mono-aminated intermediate; starting material remains.

  • Root Cause: The first amination occurs rapidly at the highly activated 2-position. However, the newly installed amino group donates electron density back into the pyridine ring, severely deactivating the remaining chlorine at the 6-position against further oxidative addition by Palladium[3].

  • Solution: If di-amination is the goal, the second step cannot use the same conditions as the first. You must increase the temperature and switch to a more electron-rich, sterically demanding ligand (e.g., BrettPhos or tBuXPhos) to force the oxidative addition at the deactivated C6 position.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity outcomes based on the chosen amination strategy, providing a benchmark for your experimental results.

StrategySubstrateReagents / ConditionsTypical YieldRegioselectivity
ONSH 3-NitropyridineAniline, LiHMDS, THF, Air, RT40–75%para to NO 2​ (C6)
VNS 3-NitropyridineNH 2​ OH, Base, EtOH, RT45–76%para to NO 2​ (C6)
SNAr 2-Chloro-3-nitropyridinePrimary Amine, H 2​ O-IPA, 80 °C85–95%ipso at C2
Buchwald-Hartwig 2,6-Dichloro-3-nitropyridineArylamine, Pd-cat, Ligand, Base60–85%ipso at C2 (first)

Validated Experimental Protocols

Protocol A: Open-Air ONSH Amination of 3-Nitropyridine

This protocol is optimized for direct C-H amination without pre-functionalization.

  • Preparation: In a reaction vial open to the ambient air, dissolve 3-nitropyridine (3.0 equiv) and the desired aniline nucleophile (1.0 equiv) in anhydrous THF (0.2 M relative to the aniline).

  • Base Addition: Add LiHMDS (3.0 equiv, 1.0 M in THF) dropwise at room temperature.

    • Causality Check: The excess base is critical. It deprotonates the amine and drives the formation of the highly reactive dianion intermediate required for the attack on the unactivated C-H bond[1].

  • Oxidative Rearomatization: Stir the mixture vigorously for 10–15 minutes.

    • Causality Check: Vigorous stirring is mandatory. Because the vial is open to the air, molecular oxygen acts as the rate-limiting oxidant. High agitation ensures maximum oxygen transfer into the solvent to rearomatize the σH -adduct into the final product[1].

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and purify via silica gel chromatography to isolate the 2-amino-5-nitropyridine derivative.

Protocol B: Rapid SNAr of 2-Chloro-3-nitropyridine in Aqueous Media

This protocol is optimized to prevent thermal degradation and tarring.

  • Solvent Setup: Suspend 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of H 2​ O and Isopropanol (IPA) to achieve a 0.5 M concentration.

  • Amine Addition: Add the primary aliphatic amine (1.0–1.2 equiv) at room temperature. Stir for 5 minutes to ensure homogenization.

  • Thermal Activation: Heat the mixture to 80 °C and stir for 2 hours.

    • Causality Check: The H 2​ O-IPA solvent system provides simultaneous electrophile-nucleophile activation. Water hydrogen-bonds with the nitro group, increasing the electrophilicity of the C2 position while simultaneously stabilizing the Meisenheimer transition state. This prevents the thermal degradation (tarring) typically seen when refluxing this substrate in neat organic solvents[2].

  • Isolation: Cool the mixture to room temperature. The highly polar product often precipitates directly from the aqueous mixture. If precipitation is incomplete, extract with dichloromethane, dry, and concentrate to obtain the N-substituted pyridine-2-amine in high purity (>90% yield)[2].

References

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ACS Publications.[Link]

  • Selective vicarious nucleophilic amination of 3-nitropyridines. RSC Publishing.[Link]

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.[Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.[Link]

Sources

overcoming solubility issues of 2-Amino-6-(benzylamino)-3-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2-Amino-6-(benzylamino)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in organic solvents. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Amino-6-(benzylamino)-3-nitropyridine that influence its solubility?

A1: Understanding the molecular structure is the first step in predicting and troubleshooting solubility. The solubility behavior of 2-Amino-6-(benzylamino)-3-nitropyridine is governed by a complex interplay between its polar and non-polar functional groups.

  • Polar Moieties: The molecule contains several polar groups capable of hydrogen bonding:

    • A primary amino group (-NH₂)

    • A secondary amino group (-NH-) in the benzylamino substituent

    • A nitro group (-NO₂)

    • The pyridine ring nitrogen These groups, particularly the two amino functions (which act as H-bond donors) and the nitro and pyridine nitrogens (which act as H-bond acceptors), tend to increase solubility in polar solvents[1].

  • Non-Polar Moiety: The benzyl group (-CH₂-Ph) is a significant non-polar, lipophilic component. This aromatic ring system contributes to the compound's solubility in less polar organic solvents and can hinder solubility in highly polar solvents.

  • Crystal Lattice Energy: As a solid, the energy required to break the compound's crystal lattice structure is a critical factor. Strong intermolecular forces, such as hydrogen bonds between the amino and nitro groups of adjacent molecules in the crystal, can lead to high lattice energy and consequently, poor solubility.

The compound's calculated XLogP3-AA value of 2.7 suggests a moderate level of lipophilicity[1]. This balance of features means that no single solvent may be ideal, often necessitating a more nuanced approach like using co-solvent systems.

Q2: I am observing poor solubility in my chosen organic solvent. What is the first troubleshooting step?

A2: The most effective initial step is to perform a systematic solvent screening to build a qualitative solubility profile. Rather than relying on a single solvent, test the compound's solubility in a small, diverse set of common laboratory solvents representing different polarity classes. This empirical approach provides the most reliable data for your specific batch of material.

We recommend starting with the solvents listed in the table below. This process will help you quickly identify the most promising solvent or solvent class for your application.

Q3: Which organic solvents are recommended as a starting point for solubilizing 2-Amino-6-(benzylamino)-3-nitropyridine?

A3: Based on the compound's structure, a range of polar solvents should be evaluated. Polar aprotic solvents are often an excellent starting point as they can engage in dipole-dipole interactions and act as hydrogen bond acceptors without having labile protons that could interfere with certain reactions. A related compound, 2-Amino-6-chloro-3-nitropyridine, has been noted to be soluble in dimethyl sulfoxide (DMSO) and chloroform[2].

Table 1: Recommended Starting Solvents for Solubility Screening

Solvent NameClassRationale for UseBoiling Point (°C)
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent H-bond acceptor; known to dissolve many poorly soluble compounds[3].189
N,N-Dimethylformamide (DMF) Polar AproticHigh polarity and dielectric constant; effective for many polar organic molecules.153
Tetrahydrofuran (THF) Polar AproticLess polar than DMSO/DMF, but a good solvent for a wide range of compounds.66
Ethanol Polar ProticCan act as both an H-bond donor and acceptor.78
Dichloromethane (DCM) AproticLower polarity; effective for compounds with significant non-polar character.40
Q4: My compound has poor solubility even in promising solvents like DMSO at room temperature. What advanced techniques can I employ?

A4: If standard solvents are insufficient, several techniques can be used to enhance solubility. The choice depends on the requirements of your downstream experiment (e.g., reaction, purification, analysis).

1. Thermal Treatment (Heating)

The solubility of most solids in organic solvents increases with temperature[4][5]. This is because the additional thermal energy helps overcome the solute's crystal lattice energy[5].

  • Action: Gently warm the mixture in a sealed vial with stirring. Be mindful of the solvent's boiling point.

  • Causality: Increasing the kinetic energy allows solvent molecules to more effectively break apart the intermolecular forces holding the solute's crystal structure together[5]. Studies have shown that for many organic compounds, solubility can increase exponentially with temperature[6][7].

  • Caution: After dissolving at a higher temperature, the compound may precipitate upon cooling. This can be useful for recrystallization but must be monitored if the solution needs to remain stable at room temperature.

2. Co-Solvent Systems

Using a mixture of two or more miscible solvents is a powerful strategy[8][9]. A co-solvent can modify the overall polarity of the solvent system to better match the solute's characteristics[10].

  • Action: Start with a solvent in which the compound is sparingly soluble and titrate in a small amount (e.g., 5-20% v/v) of a stronger, miscible solvent (e.g., adding DMSO to THF or DCM).

  • Causality: A co-solvent works by reducing the interfacial tension between the primary solvent and the solute. For example, in a moderately polar solvent like THF, adding a highly polar co-solvent like DMSO can disrupt the primary solvent's structure and create a more favorable environment for the polar functional groups of your compound[3][9].

3. In-Situ Salt Formation (Acidification)

The presence of basic amino groups and the pyridine nitrogen means the compound can be protonated to form a salt. Salts often have vastly different solubility profiles than their freebase counterparts[11][12]. While commonly used to enhance aqueous solubility, this principle can be applied to polar organic solvents.

  • Action: In a polar protic solvent like ethanol, add a small amount of an acid (e.g., a solution of HCl in isopropanol or a few drops of acetic acid).

  • Causality: Protonating the basic nitrogen atoms introduces an ionic charge. The resulting salt can form stronger ion-dipole interactions with polar solvents, which can be more energetically favorable than the interactions in the neutral solid's crystal lattice[13][14]. This is a well-established technique for improving the solubility of amine-containing active pharmaceutical ingredients (APIs)[12][15].

Troubleshooting Workflow & Protocols

The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-Amino-6-(benzylamino)-3-nitropyridine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Techniques start Poor solubility observed in initial solvent choice screen Systematic Solvent Screen (DMSO, DMF, THF, Ethanol, DCM) (See Protocol 1) start->screen Begin Troubleshooting soluble Solubility Achieved screen->soluble Success heat Apply Gentle Heating (Monitor for precipitation upon cooling) screen->heat No Success cosolvent Use Co-Solvent System (e.g., THF + 5-20% DMSO) (See Protocol 2) heat->cosolvent Still Insoluble or Precipitates soluble2 Solubility Achieved heat->soluble2 acidify Attempt In-Situ Salt Formation (e.g., in Ethanol + Acetic Acid) cosolvent->acidify Still Insoluble cosolvent->soluble2 acidify->soluble2

Caption: A logical workflow for addressing solubility challenges.

Protocol 1: Small-Scale Solubility Determination (Shake-Flask Method)

Objective: To systematically and empirically determine the approximate solubility of 2-Amino-6-(benzylamino)-3-nitropyridine in a range of selected organic solvents.

Materials:

  • 2-Amino-6-(benzylamino)-3-nitropyridine (solid)

  • Selected solvents (e.g., DMSO, DMF, THF, Ethanol, Dichloromethane) of high purity

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer and/or orbital shaker

  • Temperature-controlled environment (e.g., lab bench at ambient temperature)

Procedure:

  • Preparation: Add a pre-weighed excess amount of the solid compound (e.g., ~10 mg) to a vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Cap the vial tightly and vortex vigorously for 1-2 minutes. Place the vial on an orbital shaker at a constant temperature for 24 hours to ensure the solution reaches equilibrium.

  • Observation (Qualitative): After 24 hours, visually inspect the vial. If all the solid has dissolved, the compound is soluble to at least 10 mg/mL. If solid remains, proceed to the quantitative step.

  • Separation: Centrifuge the vial to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.

  • Quantification (Gravimetric):

    • Transfer the supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature.

    • Once the solvent is fully removed, weigh the vial containing the dried solute.

    • Calculate the solubility (e.g., in mg/mL) based on the mass of the dissolved solid and the volume of the supernatant taken.

  • Data Recording: Repeat for each solvent and record the results in a clear table for comparison.

Protocol 2: Screening of Co-Solvent Systems

Objective: To identify an effective binary co-solvent system for solubilizing the compound when single solvents fail.

Materials:

  • Primary solvent (one in which the compound is sparingly soluble, e.g., THF)

  • Co-solvent (a strong solvent in which the compound is likely soluble, e.g., DMSO)

  • 2-Amino-6-(benzylamino)-3-nitropyridine (solid)

  • Glass vials, micropipettes, vortex mixer

Procedure:

  • Prepare Stock: Add a known amount of the solid compound to a vial (e.g., 5 mg).

  • Add Primary Solvent: Add a volume of the primary solvent that is insufficient to fully dissolve the solid (e.g., 0.8 mL of THF). Vortex the suspension.

  • Titrate with Co-Solvent: While vortexing, add the co-solvent in small, measured increments (e.g., 20 µL aliquots of DMSO).

  • Observe: After each addition, observe for complete dissolution.

  • Determine Ratio: Record the total volume of the primary solvent and the co-solvent required to achieve a clear solution. This gives you the effective solvent ratio (e.g., 90:10 THF:DMSO).

  • Verify Stability: Allow the clear solution to stand at room temperature for at least one hour to ensure the compound does not precipitate out over time.

The diagram below illustrates the fundamental principle of how a co-solvent enhances solubility.

Caption: Co-solvents can bridge the compatibility gap between a solute and the primary solvent.

By applying these principles and protocols, researchers can systematically overcome the solubility challenges associated with 2-Amino-6-(benzylamino)-3-nitropyridine, enabling more robust and reliable experimental outcomes.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Black, S. N., & Mitchell, M. B. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 634-637. Retrieved from [Link]

  • University of York. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10354455, 2-Amino-6-(benzylamino)-3-nitropyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-AMino-6-(benzylaMino)-3-nitropyridine — Chemical Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). 2-AMino-6-(benzylaMino)-3-nitropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted improvement of drug solubility: A simple and useful method for the formation of salts from 4-hydroxy-6-methyl-3-nitropyridin-2(1H)- one. Retrieved from [Link]

  • Contract Pharma. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • PharmaCompass. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Mobile Phase Optimization for 3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic hurdles when analyzing polar, basic analytes. 3-Nitropyridine derivatives are notoriously challenging. The strongly electron-withdrawing nitro group alters the basicity of the pyridine nitrogen, while the heterocyclic ring interacts aggressively with residual silanols on silica-based stationary phases.

This guide provides a self-validating, mechanistic framework for optimizing your mobile phase to achieve sharp, symmetrical peaks and robust retention.

Method Development Workflow

Workflow Start Start: 3-Nitropyridine Derivative Analysis Step1 Assess Analyte pKa (Account for -NO2 effect) Start->Step1 Step2 Select Aqueous Buffer (pH = pKa ± 2 units) Step1->Step2 Step3 Choose Organic Modifier (MeOH vs. MeCN) Step2->Step3 Step4 Evaluate Peak Shape (Check Tailing Factor) Step3->Step4 Decision Tailing Factor < 1.5? Step4->Decision End Finalize Mobile Phase Decision->End Yes Fix Add Amine Modifier (e.g., TEA) or Lower pH Decision->Fix No Fix->Step4 Re-evaluate

Logical workflow for optimizing mobile phase conditions for basic pyridine derivatives.

Self-Validating Methodology: Mobile Phase Optimization

Objective: Establish a robust isocratic or gradient mobile phase for 3-nitropyridine derivatives that minimizes secondary interactions and maximizes resolution.

Step 1: System and Column Validation

  • Action: Inject a neutral, non-retained marker (e.g., uracil or thiourea) to determine the void volume ( t0​ ) and verify fluidic connections.

  • Causality: Peak tailing can be caused by physical extra-column dead volume (e.g., poor PEEK tubing connections). Validating with a neutral marker isolates chemical tailing (silanol interactions) from physical tailing. If the uracil peak tails, fix your hardware before adjusting the chemistry.

Step 2: Buffer Selection and pH Control

  • Action: Calibrate your pH meter using fresh standard buffers (pH 4.01 and 7.00). Prepare a 10–20 mM aqueous buffer. Measure and adjust the pH of the aqueous portion before adding the organic modifier.

  • Causality: The electron-withdrawing nitro group lowers the pKa of the pyridine nitrogen, but other substituents (like amino groups) can raise it.1[1]. Always buffer the mobile phase at least 1.5 to 2.0 pH units away from the analyte's pKa.

Step 3: Organic Modifier Screening

  • Action: Run parallel gradients using Acetonitrile (MeCN) and Methanol (MeOH) as Mobile Phase B.

  • Causality: 2[2]. Screening both ensures you select the modifier that provides the optimal thermodynamic interactions for your specific derivative.

Troubleshooting Guide & FAQs

Q1: Why am I seeing severe peak tailing for my 3-nitropyridine derivative, and how do I fix it? Answer: Peak tailing for basic compounds is primarily driven by secondary ion-exchange interactions.3[3]. At mid-range pH (pH 4–7), these silanols ionize into negatively charged Si−O− groups, which strongly attract the positively charged, protonated pyridine ring.

  • The Fix: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% phosphoric acid) to neutralize the silanols. If low pH is detrimental to your specific derivative, add a competing base like 10–20 mM Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial amine, binding to the active silanols and shielding your analyte.

Q2: How does mobile phase pH affect the retention time of 3-nitropyridines? Answer: Retention is dictated by the analyte's ionization state.4[4]. At a pH below the pKa, the derivative is ionized (protonated), highly polar, and exhibits poor retention on a C18 column. As pH increases above the pKa, the molecule deprotonates, becoming neutral and lipophilic, which dramatically increases retention time.

Q3: I am trying to separate a 3-nitropyridine from its degradation products. Should I use Methanol or Acetonitrile? Answer: It depends on the required selectivity.2[2]. Acetonitrile is aprotic and acts as a stronger elution solvent. If co-elution occurs in MeCN, switching to MeOH can provide the orthogonal selectivity needed to resolve structurally similar nitro-aromatic degradation products via hydrogen bonding.

Q4: My baseline is noisy when analyzing at low UV wavelengths. What buffer should I use? Answer: Baseline noise at low wavelengths (< 220 nm) is often caused by the UV absorbance of the mobile phase additives themselves. Acetate and formate buffers have high UV cutoffs. For low UV detection, use phosphate buffers (UV cutoff ~195 nm). However, if your method requires 5[5], phosphate cannot be used as it is non-volatile and will foul the MS source. In LC-MS applications, use 0.1% formic acid and monitor at a higher wavelength (e.g., 254 nm) where the nitroaromatic ring absorbs strongly.

Quantitative Data: Effects of Mobile Phase Variables

The following table summarizes the causal relationship between mobile phase pH, ionization states, and the resulting chromatographic performance for basic pyridine derivatives.

Mobile Phase pHSilanol Ionization StatePyridine Ionization StateAvg. Tailing Factor ( Tf​ )Relative Retention ( k′ )
pH 2.0 Neutral ( Si−OH )Fully Protonated1.0 - 1.2 (Excellent)Low
pH 5.0 Partially Ionized ( Si−O− )Partially Protonated> 2.0 (Severe Tailing)Variable / Split Peaks
pH 8.0 Fully Ionized ( Si−O− )Neutral (Deprotonated)1.1 - 1.4 (Good)High
pH 5.0 + 10mM TEA Masked by TEAPartially Protonated1.0 - 1.2 (Excellent)Moderate
References
  • Modeling Retention and Selectivity as a Function of pH and Column Temperature in Liquid Chromatography Source: Analytical Chemistry - ACS Publications URL
  • Influence of pH on Retention in Linear Organic Modifier Gradient RP HPLC Source: ResearchGate URL
  • Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine...
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II Source: ChromaNik Technologies URL
  • Applications of TiCl3 as a Diagnostic Reagent for the Detection of Nitro- and N-Oxide-Containing Compounds...

Sources

Technical Support Center: Resolving Co-elution Challenges with 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of 2-Amino-6-(benzylamino)-3-nitropyridine. Our approach is rooted in the fundamental principles of separation science, empowering you to diagnose issues and develop robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My main peak for 2-Amino-6-(benzylamino)-3-nitropyridine shows poor symmetry or fails peak purity tests. How do I confirm co-elution and what are my first steps?

A1: Initial Diagnosis: Confirming the Problem

Before adjusting any chromatographic parameters, it is critical to confirm that you are dealing with a co-elution issue rather than other problems like column overload or poor peak shape due to secondary interactions.[1] The first step is a systematic verification of your system and a thorough analysis of the peak .

Expert Insight: A distorted peak is a symptom, not a diagnosis. A "shoulder" is a classic sign of a co-eluting impurity, whereas "tailing" might suggest an undesirable interaction between your analyte and the stationary phase.[1] Distinguishing between these is key.

Step-by-Step Diagnostic Protocol:

  • System Check: Ensure your HPLC system is performing optimally. Run a blank gradient (no injection) to check for ghost peaks or baseline irregularities. Confirm that system pressure is stable and reproducible.

  • Lower the Sample Load: Inject a sample at 50% and then 25% of the original concentration. If the peak shape improves significantly and the shoulder resolves into a separate peak, you may have been overloading the column. If the impurity peak remains merged, co-elution is the likely cause.

  • Leverage a Photodiode Array (PDA/DAD) Detector: A PDA detector is the most powerful tool for this initial diagnosis.[2][3] It acquires full UV-Vis spectra across the entire peak.

    • Peak Purity Analysis: Use your chromatography data system (CDS) software to perform a peak purity analysis. The software compares spectra from the upslope, apex, and downslope of the peak.[3][4]

    • Interpreting the Results: The software will generate a "Purity Angle" and "Purity Threshold". If the Purity Angle is less than the Purity Threshold, the peak is considered spectrally homogeneous (pure). If it is greater, it indicates the presence of a spectrally different co-eluting species.[2]

    • Manual Inspection: Always manually inspect the spectra. A spectrally pure peak will show identical spectra (when normalized) across its entire width.[5] Even small differences at the peak's leading or tailing edge are strong indicators of co-elution.[2]

Logical Workflow: Initial Co-elution Diagnosis

G start Problem: Distorted Peak or Failed Purity Test pda_check Perform Peak Purity Analysis with PDA/DAD Detector start->pda_check purity_result Purity Angle > Threshold? pda_check->purity_result coelution Diagnosis Confirmed: Co-elution Issue purity_result->coelution  Yes   other_issue Investigate Other Issues: - Column Overload - Secondary Interactions - System Problems purity_result->other_issue  No   troubleshoot Proceed to Method Development (Q2 & Q3) coelution->troubleshoot

Caption: Initial diagnostic workflow for a suspected co-elution problem.

Q2: I've confirmed co-elution. How can I use mobile phase modifications to resolve my peaks?

A2: Manipulating Selectivity with the Mobile Phase

Adjusting the mobile phase is the most efficient way to alter chromatographic selectivity (the separation factor, α). For an ionizable molecule like 2-Amino-6-(benzylamino)-3-nitropyridine, pH is the most powerful tool in your arsenal.

Expert Insight & Causality: Your target molecule has two basic amino groups and is predicted to have a pKa around 1.71.[6] This means it can be protonated (ionized) under acidic conditions. In reversed-phase HPLC, the ionized form is more polar and will elute earlier, while the neutral form is more non-polar and will be retained longer.[7][8] The co-eluting impurity will likely have a different pKa. By changing the mobile phase pH, you can exploit this difference to change their relative retention times and achieve separation.

Step-by-Step Protocol: pH Scouting Study

  • Establish a Starting Point: Begin with a common buffered mobile phase, for example, 0.1% Formic Acid in Water (pH ~2.7) as Eluent A and Acetonitrile as Eluent B on a C18 column.

  • Prepare Buffers: Prepare a series of aqueous mobile phases at different pH values. Ensure you choose buffers that are stable for your column (most silica columns are stable between pH 2-8) and compatible with your detector.[8][9]

  • Systematic Injections: Run your sample using identical gradients with each of the prepared buffers. Carefully record the retention times of the main peak and the impurity.

  • Analyze the Data: Create a table to track the changes in retention time (k') and, most importantly, the resolution (Rs) between the two peaks. The goal is to maximize Rs (a value > 2.0 is considered baseline resolved).

Data Presentation: Example of a pH Scouting Study

Mobile Phase A (Aqueous)Approx. pHAnalyte k'Impurity k'Resolution (Rs)Comments
0.1% Formic Acid2.73.53.60.8Poor resolution, co-elution observed.
20 mM Phosphate Buffer3.54.24.01.4Impurity now elutes before analyte; improved separation.
20 mM Phosphate Buffer7.06.85.53.1Baseline resolution achieved.
20 mM Ammonium Bicarbonate8.07.25.73.0Good resolution, but nearing the stability limit of a standard silica column.

Note: Data is illustrative to demonstrate the principle.

Other Mobile Phase Considerations:

  • Organic Modifier: If pH changes are insufficient, try switching the organic modifier from Acetonitrile to Methanol. These solvents have different properties and can alter selectivity, especially for molecules with aromatic rings.

  • Gradient Slope: A shallower gradient (i.e., increasing the gradient time) can increase the separation between closely eluting peaks.

Q3: Mobile phase adjustments gave me some improvement, but the resolution is still not sufficient. Should I change my HPLC column?

A3: Exploiting Stationary Phase Chemistry

If mobile phase optimization does not yield the desired resolution, changing the stationary phase is the next logical step. The goal is to introduce a different separation mechanism or interaction to exploit subtle differences between your analyte and the impurity.

Expert Insight & Causality: A standard C18 column separates primarily based on hydrophobicity.[10] However, 2-Amino-6-(benzylamino)-3-nitropyridine has multiple functional groups capable of other interactions:

  • Aromatic Rings (Pyridine and Benzyl): Can participate in π-π interactions.

  • Amino and Nitro Groups: Are polar and can engage in hydrogen bonding or dipole-dipole interactions.

If the impurity has a similar hydrophobicity (LogP) but differs in its ability to participate in these other interactions, a different column chemistry can be highly effective.

Step-by-Step Protocol: Column Screening

  • Select Alternative Chemistries: Based on the analyte's structure, choose a small set of columns with orthogonal (different) selectivity.

  • Run Initial Method: Use your best mobile phase conditions from the previous step as a starting point for each new column.

  • Optimize and Compare: Make minor adjustments to the gradient on each column to optimize the separation. Compare the resulting chromatograms, focusing on the change in selectivity and resolution.

Data Presentation: Comparison of Stationary Phases

Column ChemistryPrimary Separation MechanismExpected Impact on Separation
C18 (Octadecylsilane) Hydrophobic interactions.[10]Standard starting point. May not resolve compounds with similar hydrophobicity.
Phenyl-Hexyl Hydrophobic + π-π interactions.[10]Recommended. Can provide unique selectivity for aromatic compounds, potentially resolving the analyte from an impurity that lacks aromaticity or has a different ring structure.
Embedded Polar Group (EPG) Hydrophobic + Hydrogen bonding/Dipole interactions.Useful if the impurity differs in polarity or hydrogen bonding capability. Also provides better peak shape for basic compounds.
Cyano (CN) Hydrophobic + Dipole-dipole interactions.[10]Can be used in both reversed-phase and normal-phase modes. Offers different selectivity for polar compounds.

Logical Workflow: Method Development Strategy

G start Co-elution Confirmed mp_opt Phase 1: Mobile Phase Optimization start->mp_opt ph_scout A) pH Scouting (e.g., pH 3, 5, 7) mp_opt->ph_scout org_mod B) Change Organic Modifier (ACN vs. MeOH) ph_scout->org_mod gradient C) Adjust Gradient Slope org_mod->gradient check1 Resolution (Rs) > 2.0? gradient->check1 sp_opt Phase 2: Stationary Phase Optimization check1->sp_opt  No   success Method Successful: Validate and Implement check1->success  Yes   col_select Select Columns with Orthogonal Selectivity (e.g., Phenyl, EPG) sp_opt->col_select check2 Resolution (Rs) > 2.0? col_select->check2 check2->success  Yes   advanced Consider Advanced Techniques (e.g., HILIC, 2D-LC) check2->advanced  No  

Caption: A systematic workflow for resolving co-elution through method development.

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and could it help?

A4: An Alternative Mode for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[11][12]

Expert Insight: You would typically consider HILIC if your co-eluting impurity is significantly more polar than 2-Amino-6-(benzylamino)-3-nitropyridine. In reversed-phase, this polar impurity would elute very early, close to the void volume, making it difficult to separate from the main peak. In HILIC, the retention order is inverted: very polar compounds are strongly retained, while less polar compounds elute earlier.[12] This can provide a dramatic change in selectivity.

  • Stationary Phase: HILIC uses a polar stationary phase (e.g., bare silica, amino, or amide columns).[11]

  • Mobile Phase: It uses a high concentration of a non-polar organic solvent (like acetonitrile) with a small amount of an aqueous buffer.[12]

HILIC is a powerful tool but requires careful method development, particularly regarding column equilibration and sample solvent choice, to ensure reproducibility.[12]

References

  • Vertex AI Search. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • Pandey, P. K. (2025, November 20). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.
  • Shinde, V. (2025, February 1).
  • Moravek, Inc. (2024, December 3).
  • PubChem. 2-Amino-6-(benzylamino)-3-nitropyridine.
  • Agilent Technologies.
  • LookChem. 2-AMino-6-(benzylaMino)-3-nitropyridine.
  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Waters Corporation. (2025, June 18).
  • Veeprho. (2025, August 25).
  • Axion Labs.
  • Sigma-Aldrich.
  • ResearchGate. (2017, February 4). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA)

Sources

Validation & Comparative

A Comprehensive Guide to the ICH-Compliant Validation of an HPLC Method for the Quantification of 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous control of impurities is a cornerstone of ensuring drug safety and efficacy. 2-Amino-6-(benzylamino)-3-nitropyridine is a potential impurity or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its accurate quantification is critical, often necessitating the development and validation of a robust analytical method. This guide provides an in-depth, technically-focused comparison of the essential validation parameters for a High-Performance Liquid Chromatography (HPLC) method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The narrative that follows is not a mere recitation of procedural steps but a scientifically-driven exploration of the "why" behind each experimental choice. We will delve into the causality of the validation process, ensuring that the described protocols are self-validating and built on a foundation of scientific integrity.

The Analytical Challenge: Why HPLC?

2-Amino-6-(benzylamino)-3-nitropyridine, with its aromatic and polar functional groups, is well-suited for analysis by reversed-phase HPLC with UV detection. This technique offers the necessary selectivity and sensitivity for separating and quantifying this impurity from the API and other potential process-related impurities or degradation products. Alternative methods like Gas Chromatography (GC) may require derivatization for this non-volatile compound and risk thermal degradation.[5]

I. The Foundation: Method Development and System Suitability

Before embarking on formal validation, a robust HPLC method must be developed. For a compound like 2-Amino-6-(benzylamino)-3-nitropyridine, a typical starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[5] The pH of the aqueous phase should be optimized to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. Detection is typically performed at a UV wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

System Suitability: Before any validation run, and throughout the analysis, system suitability tests (SSTs) are performed to ensure the chromatographic system is performing adequately. This is a non-negotiable prerequisite for valid analytical data.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates the precision of the injection system.

II. The Core of Validation: A Parameter-by-Parameter Deep Dive

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4] For an impurity quantification method, this means proving it is specific, sensitive, linear, accurate, and precise over a defined range.

A. Specificity: The Cornerstone of a Reliable Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3][4] For our target analyte, this involves demonstrating that the method can distinguish 2-Amino-6-(benzylamino)-3-nitropyridine from the API, known related substances, and any potential degradation products.

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation (or stress testing) is an indispensable tool.[6][7][8][9] The goal is to intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[6][9] The ICH Q1A(R2) guideline suggests the following stress conditions: acidic, basic, oxidative, thermal, and photolytic.[6][10] The aim is to achieve 5-20% degradation of the active ingredient.[6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: ICH Q1B specified light exposure (1.2 million lux hours and 200 watt hours/square meter)[10][11]

Data Presentation: Peak Purity Analysis

The stressed samples are then analyzed by the HPLC method. A photodiode array (PDA) detector is invaluable here, as it allows for peak purity analysis. The peak for 2-Amino-6-(benzylamino)-3-nitropyridine in the chromatograms of the stressed samples should be spectrally pure, demonstrating that no co-eluting peaks are present.

Stress Condition% Degradation of APIPurity Angle of Analyte PeakPurity Threshold of Analyte PeakComments
Acid Hydrolysis15.2%0.250.30Peak is pure. No interference from degradation products.
Base Hydrolysis8.9%0.220.28Peak is pure.
Oxidation12.5%0.280.32Peak is pure.
Thermal5.5%0.190.25Peak is pure.
Photolytic7.1%0.210.26Peak is pure.

Diagram: Forced Degradation Workflow

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis HPLC-PDA Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis API API Sample Spiked with 2-Amino-6-(benzylamino)-3-nitropyridine API->Acid API->Base API->Oxidation API->Thermal API->Photo Purity Peak Purity Assessment Analysis->Purity Specificity Specificity Demonstrated Purity->Specificity

Caption: Workflow for demonstrating method specificity through forced degradation studies.

B. Linearity and Range: Defining the Method's Quantitative Boundaries

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

A series of at least five standard solutions of 2-Amino-6-(benzylamino)-3-nitropyridine are prepared, spanning a concentration range that covers the expected levels of the impurity. For an impurity, this range might be from the reporting threshold to 120% of the specification limit.

Data Presentation: Calibration Curve and Statistical Analysis

The peak areas of the standard solutions are plotted against their corresponding concentrations. The data is then subjected to linear regression analysis.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9995
y-intercept Close to zero125.3
Residual Plot Random distribution around zeroRandomly distributed

A high correlation coefficient (close to 1) and a random distribution of residuals confirm the linearity of the method over the specified range.[12]

C. Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For an impurity, accuracy is determined by spiking the drug product matrix with known amounts of the impurity at different concentration levels.

Experimental Protocol:

Samples of the drug product are spiked with 2-Amino-6-(benzylamino)-3-nitropyridine at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Each concentration level is prepared in triplicate.

Data Presentation: Recovery Studies

The percentage recovery of the added impurity is calculated for each sample.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.500.4998.0%
100%1.001.01101.0%
150%1.501.4898.7%
Average Recovery 99.2%

Acceptable recovery is typically between 80% and 120% for impurities.

D. Precision: Consistency of Results

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[12]

1. Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:

Six replicate samples are prepared at 100% of the target impurity concentration and analyzed.

Data Presentation:

SamplePeak Area
150123
250567
349876
450345
550012
650678
Mean 50267
Standard Deviation 321.5
% RSD 0.64%

The acceptance criterion for the %RSD is typically ≤ 5.0% for impurity analysis.

2. Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

The repeatability experiment is repeated by a different analyst on a different day using a different HPLC system (if available).

Data Presentation: Comparison of Results

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Peak Area 5026750890
% RSD 0.64%0.78%

The results from both sets of experiments are statistically compared to ensure there are no significant differences. The overall %RSD for all 12 measurements should also meet the acceptance criteria.

E. Detection Limit (DL) and Quantitation Limit (QL): Method Sensitivity

The Detection Limit (DL) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Signal-to-Noise Ratio

The DL and QL can be determined based on the signal-to-noise (S/N) ratio. The concentration that yields an S/N ratio of approximately 3:1 is considered the DL, and the concentration that gives an S/N ratio of about 10:1 is the QL.[13]

Data Presentation:

ParameterS/N RatioConcentration (µg/mL)
DL 3.30.05
QL 10.20.15

The QL must be at or below the reporting threshold for the impurity.

Diagram: Hierarchy of Validation Parameters

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate DL Detection Limit Sensitivity->DL QL Quantitation Limit Sensitivity->QL

Caption: Relationship between the core analytical method validation parameters.

III. Conclusion: A Validated Method for Confident Impurity Control

This guide has provided a comprehensive, scientifically-grounded framework for the validation of an HPLC method for the quantification of 2-Amino-6-(benzylamino)-3-nitropyridine, in accordance with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, and sensitivity, we can establish a high degree of confidence in the analytical data generated. A validated method is not just a regulatory requirement; it is a fundamental component of a robust quality control strategy, ultimately ensuring the safety and quality of the final pharmaceutical product. The principles and protocols outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for impurity control.

IV. References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guideline on The Limits of Genotoxic Impurities. European Medicines Agency (EMEA). [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Development of a quality by design based hybrid RP-HPLC method for Glimepiride: Bioanalytical and industrial applications. Journal of Applied Pharmaceutical Science. [Link]

  • Development of a new HPLC method for rapid histamine quantification in fish and fishery products without sample clean-up. European Food Research and Technology. [Link]

Sources

A Comparative Guide to HPLC-UV and LC-MS for the Analysis of Flupirtine Impurity C

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Flupirtine Impurity C. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental frameworks to guide the selection of the most appropriate analytical technique.

Introduction: The Critical Role of Impurity Profiling

Flupirtine is a centrally acting, non-opioid analgesic valued for its unique mechanism as a selective neuronal potassium channel opener.[1] As with any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling.[2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5]

Flupirtine Impurity C, with the molecular formula C₁₂H₁₁FN₄O₂, is a known process-related impurity or degradation product that must be monitored and controlled within strict limits.[6][7] Its presence can impact the drug's stability and safety profile. Therefore, selecting a suitable analytical method that is specific, sensitive, and accurate for its quantification is a critical step in both drug development and routine quality control (QC).

This guide will dissect and compare two of the most powerful analytical techniques employed for this purpose: the robust and widely used HPLC-UV and the highly specific and sensitive LC-MS.

Understanding the Analytical Technologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures into individual components.[8] The separation occurs in a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and components separate based on their differential interactions with the stationary phase.

  • Principle of Separation: For a molecule like Flupirtine and its impurities, reversed-phase HPLC is the most common approach. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[1][9] More polar compounds elute faster, while less polar compounds are retained longer.

  • Principle of Detection (UV): Following separation, the components pass through a UV-Vis detector. This detector measures the absorbance of light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification. The choice of wavelength is critical and is typically set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.[10]

Expertise in Action: The primary strength of HPLC-UV lies in its robustness, reliability, and cost-effectiveness for routine analyses.[11] It is the workhorse of QC labs for assays and known impurity quantification. However, its specificity is entirely dependent on chromatographic resolution. If an unknown impurity co-elutes with the target analyte (i.e., they exit the column at the same time), the UV detector cannot distinguish between them, leading to inaccurate quantification.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hyphenated technique that couples the superior separation capabilities of HPLC with the powerful detection and identification power of mass spectrometry.[12][13] This combination provides an orthogonal layer of data, enhancing confidence and specificity.

  • Principle of Detection (MS): After exiting the LC column, the eluent is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).[14] This allows for two key advantages:

    • Confirmation of Identity: The measured molecular mass provides definitive confirmation of the analyte's identity.

    • Unmatched Specificity: Even if two compounds co-elute chromatographically, the mass spectrometer can easily differentiate them as long as they have different molecular weights.[11]

Expertise in Action: LC-MS is the gold standard for impurity identification and trace-level quantification.[11][13] For impurity analysis, it can operate in Selected Ion Monitoring (SIM) mode, where it only monitors for the specific m/z of Impurity C, filtering out all other background noise and ensuring exceptional selectivity and sensitivity. For even greater specificity, tandem MS (MS/MS) can be used to monitor for a specific fragmentation pattern of the parent ion.[15][16]

Experimental Design and Protocols

A self-validating system is built on a foundation of logical experimental design. The protocols below are representative methodologies for the analysis of Flupirtine Impurity C, developed to meet the validation characteristics outlined in ICH Q2(R1) guidelines, such as specificity, linearity, accuracy, and precision.[17][18][19]

HPLC-UV Method Protocol

Objective: To develop a robust, stability-indicating HPLC method for the routine quantification of Flupirtine Impurity C.

Methodology:

  • Chromatographic System: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: A standard C18 column provides excellent retention and resolution for moderately polar compounds like Flupirtine and its impurities. The 250 mm length ensures sufficient resolving power.

  • Mobile Phase: A gradient of 10 mM Phosphate Buffer (pH 3.5) and Acetonitrile. Causality: A buffered mobile phase controls the ionization state of the amine groups in Flupirtine and its impurities, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape. A gradient elution is chosen to ensure elution of all components with good resolution in a reasonable timeframe.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm. Causality: This wavelength is selected based on the UV absorbance maximum of Flupirtine, providing good sensitivity for related impurities.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Causality: Maintaining a constant column temperature ensures stable and reproducible retention times.

  • Standard Preparation: Prepare a stock solution of Flupirtine Impurity C reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50). Perform serial dilutions to create calibration standards across the expected reporting range (e.g., from the Limit of Quantification to 150% of the specification limit).

  • Sample Preparation: Accurately weigh and dissolve the Flupirtine drug substance in the diluent to a known concentration.

  • Validation - Specificity: To prove the method is stability-indicating, forced degradation studies should be performed on the Flupirtine API under acidic, basic, oxidative, thermal, and photolytic conditions.[1] The Impurity C peak should be resolved from all degradation products and the main API peak. Peak purity analysis using a PDA detector is essential.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Std Weigh & Dissolve Impurity C Standard HPLC Inject into HPLC (C18 Column) Prep_Std->HPLC Prep_Sample Weigh & Dissolve Flupirtine API Sample Prep_Sample->HPLC UV_Detect UV Detection (250 nm) HPLC->UV_Detect Integration Integrate Peak Area UV_Detect->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep_Std Weigh & Dissolve Impurity C Standard (LC-MS Grade Solvents) LC Inject into LC (C18 Column) Prep_Std->LC Prep_Sample Weigh & Dissolve Flupirtine API Sample Prep_Sample->LC MS_Detect MS Detection (ESI+) SIM Mode: m/z 263.2 LC->MS_Detect Integration Extract Ion Chromatogram & Integrate Peak MS_Detect->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Sources

A Structural and Spectroscopic Comparison of Flupirtine Maleate and its 3-Nitropyridine Impurity

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth structural and spectroscopic comparison between the active pharmaceutical ingredient (API) flupirtine maleate and a critical process-related impurity, 2-amino-6-[(4-fluorobenzyl)amino]-3-nitropyridine. This impurity can arise during the synthesis of flupirtine, a centrally acting, non-opioid analgesic.[1] Understanding the distinct characteristics of this impurity is paramount for the development of robust analytical methods for its detection and quantification, ensuring the quality and safety of the final drug product.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the identification and characterization of impurities in new drug substances that are present at or above a specified threshold, which is typically 0.05% for drugs with a maximum daily dose of up to 2 grams.[2][3] This underscores the importance of a thorough understanding of potential impurities.

Molecular Structure: A Tale of Two Pyridines

The core structural difference between flupirtine and its 3-nitropyridine impurity lies in the substitution at the 3-position of the pyridine ring. Flupirtine possesses an ethyl carbamate group (-NHCOOEt), while the impurity features a nitro group (-NO₂). This seemingly minor alteration has profound implications for the molecule's electronic properties, polarity, and, consequently, its spectroscopic signature.

Flupirtine, chemically named ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]-3-pyridinyl]carbamate, is a triaminopyridine derivative.[1][4] The 3-nitropyridine impurity, 2-amino-6-[(4-fluorobenzyl)amino]-3-nitropyridine, is a key intermediate in some synthetic routes to flupirtine.[1]

G cluster_0 Flupirtine cluster_1 3-Nitropyridine Impurity flupirtine Flupirtine (C₁₅H₁₇FN₄O₂) carbamate Ethyl Carbamate Group (-NHCOOEt) at C3 flupirtine->carbamate Key Functional Group impurity 3-Nitropyridine Impurity (C₁₂H₁₁FN₄O₂) flupirtine->impurity Structural Difference nitro Nitro Group (-NO₂) at C3 impurity->nitro Key Functional Group G cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration, Purity Assessment) detect->analyze

Sources

A Comparative Guide to Validating Stability-Indicating Assays for 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of methodologies for validating a stability-indicating assay for the novel compound 2-Amino-6-(benzylamino)-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring the development of a robust, self-validating analytical system.

The core of any drug development program is a comprehensive understanding of the drug substance's stability. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. For 2-Amino-6-(benzylamino)-3-nitropyridine, a molecule with multiple reactive functional groups (a nitro group, two amino groups, and a pyridine ring), developing a robust SIAM is critical.

This guide will compare and contrast different approaches to forced degradation, chromatographic method development, and validation in line with the International Council for Harmonisation (ICH) guidelines.

The Foundation: Understanding the Molecule and Regulatory Expectations

2-Amino-6-(benzylamino)-3-nitropyridine possesses a unique chemical structure that suggests several potential degradation pathways. The nitroaromatic and aminopyridine moieties make it susceptible to hydrolysis, oxidation, and photolysis. A successful SIAM must be able to separate the intact drug from all potential degradation products formed under various stress conditions.

Regulatory bodies, primarily through the ICH, have established clear guidelines for this process. The key documents are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline mandates stress testing to elucidate the intrinsic stability of the drug substance.[1][2][3][4]

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology This document details the validation characteristics required to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6][7][8]

The overall workflow for developing and validating a SIAM is a systematic process.

SIAM_Workflow cluster_2 Phase 3: Application Forced_Deg Forced Degradation Studies Method_Dev Chromatographic Method Development Forced_Deg->Method_Dev Specificity Specificity/ Selectivity Method_Dev->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Quant_Limit LOD & LOQ Precision->Quant_Limit Robustness Robustness Quant_Limit->Robustness Stability_Studies Formal Stability Studies Robustness->Stability_Studies Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products API 2-Amino-6-(benzylamino)- 3-nitropyridine Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Light Photolysis API->Light DP1 Hydrolyzed Impurities DP2 Oxidized Impurities (e.g., N-oxides) DP3 Photolytic Products DP4 Reduced Nitro Group Acid->DP1 Base->DP1 Oxidation->DP2 Light->DP3

Caption: Potential Degradation Pathways Under Stress.

Part 2: Comparative Chromatographic Method Development

The goal is to develop a single High-Performance Liquid Chromatography (HPLC) method that can separate the parent compound from all degradation products generated during the forced degradation studies. The preferred method is a reverse-phase HPLC assay. [9]

Comparison of HPLC Column Chemistries

The choice of stationary phase is critical for achieving the desired selectivity. For a molecule like 2-Amino-6-(benzylamino)-3-nitropyridine, which has both polar (amino, nitro) and non-polar (benzyl) functionalities, several column chemistries should be evaluated.

Column ChemistryPrincipleSuitability for Topic Compound
Ascentis® C18 Standard octadecylsilane phase. Primarily hydrophobic interactions.Good Starting Point. Provides good retention for the non-polar benzyl group. May require mobile phase modifiers to achieve good peak shape for the basic amine groups. [10]
Ascentis® Phenyl Phenyl-propyl bonded phase. Offers pi-pi interactions.Excellent Alternative. The phenyl rings in the stationary phase can interact with the aromatic rings of the analyte, offering alternative selectivity, especially for nitroaromatics. [10]
Ascentis® RP-Amide Amide-embedded alkyl phase. Enhanced hydrogen bonding capabilities.Strong Candidate. Ideal for retaining and separating polar compounds, especially those with hydrogen bond donors/acceptors like the amino and nitro groups. [10]
Discovery® HS F5 Pentafluorophenyl (PFP) phase. Offers a mix of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.Highly Recommended for Screening. The unique selectivity of the F5 phase is often successful for complex mixtures of polar and non-polar analytes. [10]
Mobile Phase and Detector Selection
  • Mobile Phase: A typical starting point would be a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate or phosphate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol). Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Detector: A photodiode array (PDA) or UV detector is standard. [11][12]A PDA detector is highly advantageous as it can assess peak purity across the entire UV spectrum, a key component of demonstrating specificity.

Experimental Protocol: HPLC Method Development

  • Column Screening: Screen the selected columns (e.g., C18, Phenyl, RP-Amide) using a generic gradient (e.g., 5% to 95% Acetonitrile in 20 minutes).

  • Solvent Optimization: Evaluate both methanol and acetonitrile as the organic modifier to assess changes in selectivity.

  • pH Optimization: Analyze the sample at different mobile phase pH values (e.g., 3.0, 5.0, 7.0) to exploit differences in the ionization state of the analyte and its degradants.

  • Gradient Optimization: Once the best column and mobile phase are selected, refine the gradient slope and time to ensure adequate resolution (>2) between the main peak and all degradation products.

Part 3: Method Validation – Proving Fitness for Purpose

Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose. [7][13]

Key Validation Parameters & Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. [8]Peak purity index > 0.995 from PDA analysis. [14]Baseline resolution (Rs > 2) between the API and all other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For assays: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for the API.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [7]Typically determined by signal-to-noise ratio (S/N) of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [7]Typically determined by S/N of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.No significant change in system suitability parameters (e.g., resolution, tailing factor) when parameters like pH (±0.2), mobile phase composition (±2%), or column temperature (±5°C) are varied.

Summary of a Typical Validation Data Set (Hypothetical)

ParameterResultStatus
Specificity No interference observed; Peak Purity > 0.998Pass
Linearity (R²) 0.9998Pass
Accuracy (% Recovery) 99.5% - 101.2%Pass
Precision (Repeatability RSD) 0.85%Pass
Precision (Intermediate RSD) 1.10%Pass
LOQ 0.05 µg/mL (S/N > 10)Pass
Robustness System suitability passed under all varied conditionsPass

Conclusion

The validation of a stability-indicating assay is a systematic and rigorous process that is fundamental to pharmaceutical development. For a compound like 2-Amino-6-(benzylamino)-3-nitropyridine, a methodical approach to forced degradation is essential to identify all potential degradation products. A comparative evaluation of different reversed-phase HPLC columns, particularly modern phases like Phenyl, RP-Amide, or PFP, is crucial for developing a selective method. Finally, rigorous validation against the criteria set forth in ICH Q2(R1) provides documented evidence that the method is reliable, accurate, and fit for its intended purpose: to ensure the quality, safety, and efficacy of the drug substance throughout its lifecycle.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). GMP Navigator. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007). Taylor & Francis Online. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2013). Pharmaceutical Technology. [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation. [Link]

  • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. (n.d.). SIELC Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

Sources

Evaluating Reference Standard Purity for Flupirtine Impurity C (CAS 21626-43-7): A Comprehensive Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the qualification of reference standards is the bedrock of analytical accuracy. For flupirtine—a centrally acting non-opioid analgesic—monitoring the synthetic pathway requires rigorous control of process-related impurities. Flupirtine Impurity C (CAS 21626-43-7), chemically identified as 2-Amino-6-(benzylamino)-3-nitropyridine [1], is a critical intermediate and potential degradant.

This guide provides an objective, data-driven comparison of analytical methodologies—specifically HPLC-UV, LC-MS/MS, and Quantitative Nuclear Magnetic Resonance (qNMR)—for certifying the purity of Flupirtine Impurity C reference standards. By detailing the causality behind experimental choices and providing self-validating protocols, this document equips analytical scientists with the framework necessary to achieve regulatory compliance (e.g., ICH Q3A/Q2(R1)).

Mechanistic Context: The Origin and Chemistry of Impurity C

To accurately evaluate purity, one must first understand the molecule's chemical behavior. Flupirtine Impurity C ( C12​H12​N4​O2​ , MW: 244.25 g/mol ) arises during the amination phase of flupirtine synthesis. If unfluorinated benzylamine is present as an impurity in the 4-fluorobenzylamine starting material, it reacts with the pyridine core to form the des-fluoro analogue (Impurity C).

Analytical Challenges:

  • Polarity & Ionization: The molecule possesses a basic primary amine, a secondary benzylamino group, and a strongly electron-withdrawing nitro group. This creates a highly polarized structure prone to secondary interactions with chromatographic stationary phases.

  • Reactivity: The nitro-aromatic system is susceptible to photolytic degradation, necessitating amber glassware and controlled lighting during sample preparation.

PurityWorkflow Start Flupirtine Impurity C (CAS 21626-43-7) ID Structural ID (HRMS & NMR) Start->ID Chrom Chromatographic Purity (HPLC-UV) ID->Chrom Assess Impurities AbsPurity Absolute Purity (1H qNMR) Chrom->AbsPurity Cross-validate Volatiles Volatile Content (TGA & KF) Chrom->Volatiles Orthogonal Check MassBal Mass Balance (%Purity) AbsPurity->MassBal Volatiles->MassBal Cert Certified Standard (>99.0%) MassBal->Cert Pass Fail Re-purification (<99.0%) MassBal->Fail Fail

Multi-modal workflow for the purity certification of Flupirtine Impurity C.

Analytical Methodologies: A Comparative Evaluation

To establish a compound as a primary reference standard, a single analytical technique is insufficient. A mass balance approach (Chromatographic Purity minus Volatiles) is traditionally used, but qNMR has emerged as the gold standard for orthogonal absolute quantification.

Table 1: Performance Comparison of Analytical Modalities
Analytical MethodPrimary FunctionSensitivity (LOD)Specificity & BiasCost & Throughput
HPLC-UV (PDA) Chromatographic Purity~0.05%Moderate: Relies on RT. Biased by differing UV extinction coefficients of impurities [2].Low Cost / High Throughput
LC-MS/MS Trace Structural ID~0.01%High: Confirms mass ( m/z 245.1 [M+H]+ ). Poor for absolute quantitation due to ion suppression.High Cost / Medium Throughput
1 H qNMR Absolute Purity~0.50%Very High: Signal area is directly proportional to molar concentration. No UV bias.Medium Cost / Low Throughput

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, meaning the assay inherently proves its own reliability during every run through built-in system suitability criteria.

Protocol A: Chromatographic Purity via Stability-Indicating HPLC-UV

Based on established stability-indicating methods for flupirtine derivatives [3].

Causality of Experimental Design: A C18 column combined with a highly aqueous, acidic mobile phase (pH 3.1) is utilized to fully protonate the basic amino groups of Impurity C. This suppresses secondary electrostatic interactions with residual silanols on the silica stationary phase, preventing severe peak tailing and ensuring highly accurate peak integration.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Methanol and Water (80:20 v/v). Add 0.2% (v/v) triethylamine and adjust the pH to 3.1 using orthophosphoric acid. Filter through a 0.22 µm PTFE membrane.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB-C18 ( 150×4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: Photodiode Array (PDA) extracted at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of Flupirtine Impurity C reference material in 10 mL of mobile phase (1.0 mg/mL). Protect from light.

  • Self-Validating System Suitability Test (SST):

    • Inject a blank (mobile phase) to confirm zero carryover.

    • Inject the SST standard (Impurity C spiked with 1% Flupirtine Maleate) five times.

    • Acceptance Criteria: Resolution ( Rs​ ) between Impurity C and Flupirtine must be ≥2.0 . The Relative Standard Deviation (RSD) of the Impurity C peak area must be ≤1.0% , and the tailing factor ( Tf​ ) must be ≤1.5 . If these fail, the system halts.

Protocol B: Absolute Purity via 1 H qNMR

Causality of Experimental Design: 1 H qNMR is selected because the resonance area is strictly proportional to the number of nuclei, completely independent of the molecule's optical properties. Dimethyl sulfone ( DMSO2​ ) is chosen as the internal standard (IS) because its sharp singlet at ~3.0 ppm sits in a "clean" spectral window, completely avoiding the aromatic (6.5–8.0 ppm) and benzylic (~4.5 ppm) protons of Impurity C.

Step-by-Step Methodology:

  • Standard Selection: Use NIST-traceable Dimethyl sulfone (Purity ≥99.9% ).

  • Sample Preparation: Accurately weigh ~15 mg of Flupirtine Impurity C and ~5 mg of DMSO2​ into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO−d6​ (100% isotopic purity, containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Causality: This ensures D1​≥5×T1​ (longitudinal relaxation time) for all protons, guaranteeing complete relaxation and preventing integration bias.

    • Scans: 64 transients for high signal-to-noise ratio ( S/N>250 ).

  • Self-Validating Check: The baseline must be perfectly flat, and the phase must be manually corrected. The integral of the IS must have an RSD of <0.5% across three independent sample preparations.

Validation Data & Interpretation

When evaluating a newly synthesized batch of Flupirtine Impurity C, the data from the orthogonal methods must be reconciled. Below is a representative data set demonstrating a highly pure reference standard passing rigorous [4].

Table 2: Representative Validation Data for Flupirtine Impurity C
Validation ParameterHPLC-UV ResultqNMR ResultAcceptance CriteriaConclusion
Assay / Purity (% w/w) 99.65 ± 0.04%99.51 ± 0.15% 99.0%PASS
Specificity No co-eluting peaks (Peak Purity Angle < Threshold)No overlapping IS signalsComplete resolutionPASS
Linearity ( R2 ) 0.9998 (20–120 µg/mL)0.9996 (1–20 mg/mL) 0.999PASS
Limit of Detection 0.03 µg/mLN/A (Not used for trace)Signal-to-Noise 3:1PASS
Mass Balance Check 99.65% (HPLC) - 0.12% (Water via KF) = 99.53% 99.51% Δ≤0.5% between methodsPASS

Interpretation: The absolute purity determined by qNMR (99.51%) closely matches the mass balance calculation (99.53%). This tight correlation validates the absence of "invisible" impurities (e.g., inorganic salts without UV chromophores) that HPLC alone would miss, thereby certifying the batch as a primary reference standard.

Conclusion and Best Practices

For researchers and drug development professionals synthesizing or monitoring flupirtine derivatives, relying solely on area-normalization HPLC for reference standard purity is a critical vulnerability.

Key Takeaways:

  • Implement Orthogonality: Always pair chromatographic purity (HPLC-UV) with an absolute quantification method (qNMR) or a rigorous mass balance (TGA/Karl Fischer).

  • Control the Environment: Due to the nitro-aromatic nature of Flupirtine Impurity C (CAS 21626-43-7), actinic light exposure must be minimized to prevent photolytic degradation during analysis.

  • Enforce Self-Validation: Never accept analytical runs without strict, pre-defined System Suitability Tests (SST) that challenge the method's resolving power and precision on the day of analysis.

References

  • PubChem Compound Summary for CID 10354455, 2-Amino-6-(benzylamino)-3-nitropyridine. National Center for Biotechnology Information. URL:[Link]

  • Stress Degradation Studies on Flupirtine Maleate Using Stability-Indicating RP-HPLC Method. ResearchGate. URL:[Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). URL:[Link]

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the prevalent synthetic routes for the production of 2-Amino-6-(benzylamino)-3-nitropyridine, a key intermediate in the synthesis of pharmacologically active molecules such as the non-opioid analgesic, Flupirtine.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of synthetic pathways, supported by experimental data and mechanistic insights. We will delve into two primary routes, evaluating them on metrics of yield, purity, scalability, safety, and cost-effectiveness. Furthermore, alternative approaches will be discussed to provide a complete picture of the synthetic landscape.

Introduction: The Significance of 2-Amino-6-(benzylamino)-3-nitropyridine

Substituted pyridines are a cornerstone of medicinal chemistry, with the 2,6-diamino-3-nitropyridine scaffold being of particular interest due to its versatile reactivity. 2-Amino-6-(benzylamino)-3-nitropyridine serves as a crucial building block for the synthesis of triaminopyridines, which have shown promise as anticonvulsants.[2] Its most notable application is as a late-stage precursor to Flupirtine, a selective neuronal potassium channel opener with analgesic, muscle relaxant, and neuroprotective properties.[1] The efficiency and cost-effectiveness of the synthesis of this intermediate directly impact the overall viability of large-scale production of such therapeutic agents.

The core of the synthetic challenge lies in the regioselective introduction of two different amino groups onto the 3-nitropyridine core. The electron-withdrawing nitro group at the 3-position is critical, as it activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of leaving groups at the 2- and 6-positions.[3][4] This guide will dissect the two most common strategies to achieve this selective functionalization.

Primary Synthetic Routes: A Head-to-Head Comparison

The two principal and most industrially relevant synthetic pathways for 2-Amino-6-(benzylamino)-3-nitropyridine both originate from 2,6-dichloropyridine. The key distinction between them is the sequence of amination steps.

Route 1: Sequential Amination of 2,6-dichloro-3-nitropyridine via 2-amino-6-chloro-3-nitropyridine

This is the most widely documented and industrially adopted method.[5][6] It is a three-step process commencing with the nitration of 2,6-dichloropyridine.

Mechanistic Considerations: The Cornerstone of SNAr on 3-Nitropyridines

The synthetic routes described herein are fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being inherently electron-deficient, is made even more electrophilic by the potent electron-withdrawing nitro group at the 3-position. This activation is most pronounced at the positions ortho (2- and 4-) and para (6-) to the nitro group, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group through resonance.[3][4]

In the case of 2,6-dichloro-3-nitropyridine, both the C2 and C6 positions are activated. The C2 position is ortho to the nitro group, while the C6 position is para. The regioselectivity of the first amination step is a critical factor influencing the efficiency of the overall synthesis. Generally, the C2 position is the kinetically favored site of attack due to the strong inductive effect of the adjacent nitro group, which makes this position more electron-deficient.[3] However, the C6 position is less sterically hindered, and substitution at this position can lead to the thermodynamically more stable product.[3] By carefully controlling the reaction conditions (temperature, solvent, and the nature of the nucleophile), a high degree of regioselectivity can be achieved.

Detailed Experimental Protocols

The synthesis begins with the nitration of commercially available 2,6-dichloropyridine.

  • Reaction:

  • Protocol:

    • In a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

    • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

    • Gradually add 10.1 g (0.1 mol) of potassium nitrate.

    • Stir the mixture for 30 minutes after the addition is complete.

    • Slowly raise the temperature to 120°C and maintain for 10 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.

    • A white precipitate will form. Filter the solid and wash with ice water until the washings are neutral.

    • Dry the solid to yield 2,6-dichloro-3-nitropyridine.

This step involves the selective mono-amination of 2,6-dichloro-3-nitropyridine.

  • Reaction:

  • Protocol:

    • Dissolve 21.3 kg of 2,6-dichloro-3-nitropyridine (90%, water wet) in 100 liters of isopropanol in a suitable reactor with stirring at 20-30°C.[7]

    • Introduce 6.8 kg (400 moles) of ammonia gas (or liquid ammonia).[7]

    • Stir the reaction mixture for 24 hours at room temperature.[7]

    • Monitor the reaction for the consumption of the starting material using thin-layer chromatography or gas chromatography.[7]

    • The resulting 2-amino-6-chloro-3-nitropyridine can be used in the next step as a suspension.[7]

The final step is the reaction of the mono-aminated intermediate with benzylamine.

  • Reaction:

  • Protocol:

    • To a solution of 2-amino-6-chloro-3-nitropyridine (1 equivalent) in N,N-dimethylformamide, add potassium carbonate (2 equivalents) and benzylamine (1.1 equivalents).

    • Heat the reaction mixture to 80°C and stir for 19 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-Amino-6-(benzylamino)-3-nitropyridine.[2]

Route 2: Direct Benzylation of 2,6-dichloro-3-nitropyridine followed by Amination

An alternative approach involves the initial reaction of 2,6-dichloro-3-nitropyridine with benzylamine, followed by amination. This route is less commonly reported, likely due to challenges in controlling the regioselectivity of the first step and the potential for di-substitution.

Data Presentation: A Comparative Analysis
ParameterRoute 1Route 2References
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine[8]
Number of Steps 32 (potentially one-pot)[2][6]
Overall Yield High (Step 3 reported at 93.8%)Generally lower and less reported[2]
Regioselectivity High in Step 2Potentially problematic in Step 1[3]
Scalability Demonstrated on an industrial scaleLess evidence for large-scale production[5][7]
Key Reagents HNO₃/H₂SO₄, NH₃, Benzylamine, K₂CO₃Benzylamine, NH₃, Base[2][6]
Safety Concerns Use of strong acids, ammonia gasHandling of benzylamine and ammonia
Cost-Effectiveness Generally considered cost-effectivePotentially higher due to lower yields and purification challenges

Visualization of Synthetic Pathways

Route 1: Sequential Amination

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (NH3) D 2-Amino-6-(benzylamino)-3-nitropyridine C->D Benzylation (Benzylamine, K2CO3)

Caption: Sequential synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine.

Route 2: Benzylation then Amination

A 2,6-Dichloro-3-nitropyridine B 2-(Benzylamino)-6-chloro-3-nitropyridine A->B Benzylation (Benzylamine) C 2-Amino-6-(benzylamino)-3-nitropyridine B->C Amination (NH3)

Caption: Alternative synthetic route via initial benzylation.

Alternative Synthetic Strategies

While the SNAr approach is dominant, other methods for the synthesis of substituted diaminopyridines are emerging.

  • Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig amination and related palladium-catalyzed reactions offer a powerful alternative for the formation of C-N bonds. These methods can be milder and more functional group tolerant than traditional SNAr reactions. However, the cost of palladium catalysts and ligands can be a significant drawback for large-scale synthesis.

  • Enzymatic Amination: Biocatalysis is a rapidly growing field in chemical synthesis. The use of enzymes to catalyze amination reactions can offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. However, the development of suitable enzymes for specific substrates remains a challenge.

Conclusion and Future Outlook

The synthesis of 2-Amino-6-(benzylamino)-3-nitropyridine is a well-established process, with the sequential amination of 2,6-dichloro-3-nitropyridine (Route 1) being the most reliable and scalable method to date. The high yields and excellent regioselectivity achieved in the ammonolysis step make this the preferred route for industrial production.

Future research in this area will likely focus on the development of more sustainable and cost-effective synthetic methods. This includes the exploration of greener solvents, the use of more benign reagents, and the development of catalytic systems that can operate under milder conditions with higher efficiency. The application of flow chemistry could also offer significant advantages in terms of safety, scalability, and process control for the synthesis of this important pharmaceutical intermediate.

References

  • Flupirtine Revisited. (2015, March 29). New Drug Approvals. Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025, August 11). PMC. Retrieved from [Link]

  • Method for producing flupirtine. (n.d.). Google Patents.
  • An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
  • Synthesis process of flupirtine maleate. (n.d.). Google Patents.
  • 2-AMino-6-(benzylaMino)-3-nitropyridine. (n.d.). LookChem. Retrieved from [Link]

  • Synthesis of the 2,6-diaminopyridine series of compound 18. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 2,6-diamino pyridine. (n.d.). Eureka by PatSnap. Retrieved from [Link]

  • Synthesis of poly(2,6-diaminopyridine) using a rotating packed bed toward efficient production of polypyrrole-derived electrocatalysts. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (n.d.). Google Patents.
  • 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013, August 13). ScienceDirect. Retrieved from [Link]

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Production of 2-amino-3-nitropyridine. (n.d.). Google Patents.
  • 2-AMino-6-(benzylaMino)-3-nitropyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Study of the Catalytic Amination of Benzylic CH Bonds Promoted by Ru(TPP)(py)2 vs. Ru(TPP. (n.d.). AIR Unimi. Retrieved from [Link]

  • Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (2014, January 14). MDPI. Retrieved from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-6-(benzylamino)-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. Adherence to these protocols is critical for protecting personnel, preventing environmental contamination, and maintaining institutional integrity.

Core Safety Directives: Hazard Identification and Personal Protection

Before handling or disposing of 2-Amino-6-(benzylamino)-3-nitropyridine, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from structurally similar nitropyridine derivatives indicate a significant hazard profile that must be respected. Compounds in this class are often toxic, irritant, and require specific handling procedures.[1][2][3][4]

The primary risks are associated with acute toxicity upon ingestion or skin contact, as well as severe irritation to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense.

Table 1: Hazard Summary and Mandatory Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionMandatory PPERationale
Acute Toxicity Based on related compounds, this substance should be presumed to be toxic if swallowed and potentially fatal if it comes into contact with the skin.[1]Chemically Resistant Gloves (Nitrile) , Laboratory Coat , Closed-toe Shoes Prevents dermal absorption, which is a primary route of exposure for similar nitropyridines and can have severe toxicological effects.[1][5]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[1][2][3]Chemical Safety Goggles or Face Shield Protects against accidental splashes of solutions or contact with airborne dust particles that can cause serious and potentially irreversible eye damage.[1][2][5]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a powder or if dust is generated.[1][2][3]NIOSH-approved Respirator Required when handling the solid form outside of a certified chemical fume hood or if dust generation is likely.[2][5][6]

Standard Operating Procedure for Disposal

The guiding principle for the disposal of 2-Amino-6-(benzylamino)-3-nitropyridine and its associated waste is that it must be treated as hazardous waste .[5][7] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[9]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to ensure safe handling and cost-effective disposal.

  • Solid Waste:

    • Collect unused or expired 2-Amino-6-(benzylamino)-3-nitropyridine powder in its original container or a new, chemically compatible container.

    • All contaminated consumables, including gloves, weigh boats, pipette tips, and paper towels, must be collected as hazardous waste.[5]

  • Liquid Waste:

    • Collect any solutions containing 2-Amino-6-(benzylamino)-3-nitropyridine in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible materials such as strong oxidizing agents or acids must be kept separate to prevent hazardous reactions.[3][10]

Step 2: Container Management and Labeling
  • Container: Use only containers that are in good condition, compatible with the chemical, and have a tightly sealing lid.[5]

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[5] The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-6-(benzylamino)-3-nitropyridine"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

Step 3: Storage and Pickup
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]

  • The SAA should be under the control of the laboratory personnel and away from general traffic. Using secondary containment for liquid waste is a required best practice to mitigate spills.[5]

  • Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[5] Follow all internal procedures for waste disposal requests.

The following diagram illustrates the decision-making workflow for the proper disposal of waste generated from handling 2-Amino-6-(benzylamino)-3-nitropyridine.

G cluster_0 Waste Disposal Workflow start Waste Generation (e.g., Unused chemical, contaminated gloves, solutions) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (Unused powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) is_solid->liquid_waste Liquid collect_solid Place in a designated, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Place in a designated, sealed, leak-proof hazardous waste container for liquids. Use secondary containment. liquid_waste->collect_liquid label_waste Affix Hazardous Waste Label (Chemical Name, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Accumulation Area (SAA) Away from incompatible materials. label_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup

Caption: Workflow for segregation and disposal of 2-Amino-6-(benzylamino)-3-nitropyridine waste.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Management
  • Minor Spills (Solid):

    • Ensure proper PPE is worn, including a respirator to prevent inhalation of dust.[6]

    • Gently sweep or vacuum the material to avoid generating dust.[6][7]

    • Place the spilled material and all cleanup items (e.g., wipes, pads) into a labeled hazardous waste container.[6]

    • Decontaminate the area with a suitable solvent followed by soap and water.[5] Collect all decontamination materials as hazardous waste.[5]

  • Major Spills:

    • Evacuate the immediate area and alert nearby personnel.[5]

    • Contact your institution's emergency response team or EHS department immediately.[5]

    • Restrict access to the spill area.[5]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention, as skin contact with related compounds can be fatal.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1][3]

For all exposure incidents, provide the medical team with the Safety Data Sheet (SDS) for a related compound if one is not available for the specific substance.

Regulatory Compliance

As a generator of hazardous waste, you are responsible for its management from creation to final disposal. This "cradle-to-grave" responsibility is mandated by law. Chemical waste generators must determine if a discarded chemical is classified as hazardous according to US EPA guidelines, which are listed in 40 CFR 261.3.[7][8] Furthermore, generators must consult and adhere to all state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[7][8] Your institution's EHS department is your primary resource for navigating these specific regulations.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 2-Methoxy-5-nitropyridine Safety D
  • Proper Disposal of DTNP: A Guide for Labor
  • 2-Hydroxy-5-nitropyridine Safety D
  • 2-Amino-6-chloro-3-nitropyridine Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific.
  • 2-Nitropyridine Safety Data Sheet. (2026, January 17). ChemicalBook.
  • 2-Amino-3-nitropyridine Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 2-amino pyridine Safety D
  • 4-Hydroxy-3-nitropyridine Material Safety D
  • Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP.

Sources

A Comprehensive Safety and Handling Guide for 2-Amino-6-(benzylamino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

2-Amino-6-(benzylamino)-3-nitropyridine belongs to the class of nitroaromatic amines. Compounds in this family are often associated with skin, eye, and respiratory irritation.[1][2][3] Aromatic amines, as a broader class, can have more severe health effects, including potential carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[4][5] Therefore, it is crucial to handle this compound with the utmost care, assuming it possesses these hazardous properties.

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Expected to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3]

  • Dermal Absorption: Aromatic amines can be absorbed through the skin, leading to systemic effects.[4]

  • Chronic Effects: Prolonged or repeated exposure to similar compounds may pose long-term health risks.[4][5]

Hazard CategoryAnticipated Risk LevelPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Moderate to HighIngestion, Skin Contact, Inhalation
Skin Corrosion/Irritation High (Irritant)Skin Contact
Serious Eye Damage/Irritation High (Irritant)Eye Contact
Respiratory Sensitization ModerateInhalation
Carcinogenicity/Mutagenicity Possible (Class Hazard)All routes

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific breakthrough data, nitrile gloves are a suitable choice for splash protection but should be changed immediately upon contamination.[6][7] For extended handling or when direct contact is likely, consider double-gloving or using thicker gloves.[6] Always inspect gloves for signs of degradation before use.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[6][8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

  • Body Protection: A fully buttoned lab coat is required at all times.[6] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound must be conducted within a certified chemical fume hood to control airborne dust.[6][7] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[8][9][10]

Safe Handling and Operational Plan

A systematic approach to handling ensures a controlled and safe experimental environment.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for your specific experiment.[6]

  • SDS Review: While a specific SDS is unavailable, review the SDS for similar compounds like 2-Amino-6-chloro-3-nitropyridine.[1]

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][9][10] Have a chemical spill kit with appropriate absorbent materials (e.g., sand, vermiculite) available.[6]

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[11]

Step-by-Step Handling Protocol
  • Weighing: Tare a disposable weighing boat on the balance. Carefully add the desired amount of 2-Amino-6-(benzylamino)-3-nitropyridine, minimizing the creation of dust.

  • Transfer: Gently transfer the compound to the reaction vessel within the fume hood.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Work Area Maintenance: Keep the work area within the fume hood clean and uncluttered.

Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling Protocol cluster_post Post-Handling Prep1 Conduct Risk Assessment Prep2 Review Analogous SDS Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Prep4 Designate Fume Hood Area Prep3->Prep4 Handle1 Don Appropriate PPE Prep4->Handle1 Handle2 Weigh Compound in Fume Hood Handle1->Handle2 Handle3 Transfer to Reaction Vessel Handle2->Handle3 Handle4 Perform Experiment Handle3->Handle4 Post1 Decontaminate Work Area Handle4->Post1 Post2 Dispose of Waste Properly Post1->Post2 Post3 Remove PPE and Wash Hands Post2->Post3

Caption: A streamlined workflow for the safe handling of 2-Amino-6-(benzylamino)-3-nitropyridine.

Spill and Waste Disposal Plan

Spill Management
  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.[6]

    • Cover the spill with an inert absorbent material like sand or vermiculite.[6]

    • Carefully sweep the absorbed material into a designated hazardous waste container, avoiding dust creation.[6]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

Waste Disposal
  • Waste Collection: All waste containing 2-Amino-6-(benzylamino)-3-nitropyridine, including contaminated consumables like gloves and weighing boats, must be collected in a clearly labeled and chemically compatible hazardous waste container.[6]

  • Labeling: The container must be labeled with the full chemical name.[6]

  • Disposal: Dispose of the waste through your institution's EHS department or a licensed chemical waste disposal company.[6] Chemical incineration is a recommended disposal method for similar compounds.[6]

Disposal_Plan cluster_collection Waste Collection cluster_disposal Final Disposal Start Waste Generated Collect1 Segregate into Compatible Hazardous Waste Container Start->Collect1 Collect2 Label Container with Full Chemical Name Collect1->Collect2 Dispose1 Store in Designated Waste Accumulation Area Collect2->Dispose1 Dispose2 Arrange Pickup by EHS or Licensed Contractor Dispose1->Dispose2

Caption: A clear plan for the safe disposal of waste containing 2-Amino-6-(benzylamino)-3-nitropyridine.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][10] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[10]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 2-Amino-6-(benzylamino)-3-nitropyridine and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling 2,4-Dichloro-3-nitropyridine - Benchchem. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Material Safety Data Sheet - 2-Bromo-5-nitropyridine - Cole-Parmer. (2005, November 1).
  • Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+% - Cole-Parmer. (2005, August 15).
  • Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine - Cole-Parmer. (n.d.).
  • 2-AMino-6-(benzylaMino)-3-nitropyridine — Chemical Substance Information - NextSDS. (n.d.).
  • SAFETY DATA SHEET - 2-Amino-6-chloro-3-nitropyridine. (2014, January 21).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 9).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, April 6).
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.).
  • How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. (2022, August 23).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(benzylamino)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(benzylamino)-3-nitropyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。